Hex-1-yn-3-amine hydrochloride
Description
BenchChem offers high-quality Hex-1-yn-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex-1-yn-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
hex-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-6(7)4-2;/h2,6H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWWEASWQVPJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of Hex-1-yn-3-amine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for Hex-1-yn-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles and data from analogous compounds to offer a robust predictive characterization. Given the limited availability of published experimental spectra for this specific salt, this guide serves as a comprehensive reference for spectral interpretation, experimental design, and compound verification.
Introduction
Hex-1-yn-3-amine hydrochloride is a small organic molecule featuring a terminal alkyne, a secondary amine, and a propyl chain. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint. As the hydrochloride salt, the amine group is protonated, which significantly influences its spectral characteristics, particularly in NMR and IR spectroscopy. Understanding these spectral features is paramount for confirming the identity, purity, and structure of the molecule in research and development settings.
This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Hex-1-yn-3-amine hydrochloride. Each section will detail the theoretical basis for the expected spectral features, provide a standardized experimental protocol for data acquisition, and offer a thorough interpretation of the anticipated data.
Molecular Structure and Key Features
To facilitate the discussion of spectroscopic data, the structure of Hex-1-yn-3-amine hydrochloride is presented below. The numbering of the carbon atoms is provided for clarity in the NMR analysis.
Caption: Structure of Hex-1-yn-3-amine hydrochloride.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | 2.0 - 3.0 | Triplet | 1H | ~2-3 |
| H-3 (-CH(N)-) | 3.0 - 3.5 | Multiplet | 1H | - |
| H-4 (-CH₂-) | 1.6 - 1.8 | Multiplet | 2H | - |
| H-5 (-CH₂-) | 1.4 - 1.6 | Sextet | 2H | ~7 |
| H-6 (-CH₃) | 0.9 - 1.1 | Triplet | 3H | ~7 |
| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H | - |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of Hex-1-yn-3-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical; D₂O will lead to the exchange of the acidic amine protons, causing their signal to disappear, which can be a useful diagnostic tool.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Interpretation of the ¹H NMR Spectrum
-
Alkynyl Proton (H-1): The proton attached to the sp-hybridized carbon of the terminal alkyne is expected to resonate at a characteristic chemical shift of around 2.0-3.1 ppm.[2] This proton will likely appear as a triplet due to coupling with the two protons on C-4, although this is a long-range coupling and may be small.
-
Methine Proton (H-3): The proton on the carbon bearing the ammonium group is deshielded by the electron-withdrawing nitrogen and is expected to appear in the range of 3.0-3.5 ppm as a multiplet due to coupling with the protons on C-2 and C-4.
-
Methylene Protons (H-4 and H-5): The protons of the propyl chain will appear in the aliphatic region. The H-4 protons, being closer to the ammonium group, will be more deshielded than the H-5 protons.
-
Methyl Protons (H-6): The terminal methyl group protons will be the most shielded, appearing at approximately 0.9-1.1 ppm as a triplet due to coupling with the adjacent methylene protons (H-5).
-
Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the range of 8.0-9.0 ppm. The broadness is a result of rapid exchange with trace amounts of water and quadrupole broadening from the nitrogen atom.[1] In D₂O, this signal will disappear due to proton-deuterium exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | 65 - 85 |
| C-2 (-C≡) | 70 - 100 |
| C-3 (-CH(N)-) | 40 - 60 |
| C-4 (-CH₂-) | 30 - 40 |
| C-5 (-CH₂-) | 18 - 25 |
| C-6 (-CH₃) | 10 - 15 |
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum
-
Alkynyl Carbons (C-1 and C-2): The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts. The terminal alkyne carbon (C-1) typically resonates around 65-85 ppm, while the internal alkyne carbon (C-2) is found further downfield in the 70-100 ppm range.
-
Methine Carbon (C-3): The carbon atom bonded to the nitrogen (C-3) is expected to have a chemical shift in the range of 40-60 ppm.
-
Alkyl Carbons (C-4, C-5, and C-6): The sp³ hybridized carbons of the propyl chain will appear in the upfield region of the spectrum, generally below 40 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | 3260 - 3330 | Strong, sharp |
| Alkyne | -C≡C- stretch | 2100 - 2260 | Weak to medium |
| Ammonium | N-H stretch | 2400 - 3200 | Broad, strong |
| Alkane | C-H stretch | 2850 - 3000 | Medium to strong |
| Ammonium | N-H bend | 1500 - 1650 | Medium |
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR data acquisition.
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The background is automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
-
Terminal Alkyne Vibrations: The most characteristic peaks for the terminal alkyne are the ≡C-H stretching vibration, which appears as a strong, sharp band around 3300 cm⁻¹, and the -C≡C- stretching vibration, which is a weaker band in the 2100-2260 cm⁻¹ region.[2][3][4]
-
Ammonium Ion Vibrations: The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad and strong absorption in the 2400-3200 cm⁻¹ region.[5] This broadness is due to hydrogen bonding. The N-H bending vibration should be observable in the 1500-1650 cm⁻¹ range.
-
Alkyl C-H Vibrations: The stretching vibrations of the C-H bonds in the propyl chain will be present in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Identity |
| [M+H]⁺ | 98 | Protonated molecule (free base) |
| [M-C₂H₅]⁺ | 68 | α-cleavage |
| [M-C₃H₇]⁺ | 54 | β-cleavage |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of the Mass Spectrum
The mass spectrum of Hex-1-yn-3-amine hydrochloride is expected to show the molecular ion of the free base (Hex-1-yn-3-amine) upon ionization. The molecular weight of the free base is 97.16 g/mol .[6]
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 98.
-
Fragmentation Pattern: Aliphatic amines undergo characteristic α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken.[7][8][9] For Hex-1-yn-3-amine, this would involve the cleavage of the C3-C4 bond, leading to the loss of an ethyl radical and the formation of a resonance-stabilized cation with an m/z of 68. Another possible fragmentation is β-cleavage, with the loss of a propyl radical, resulting in a fragment at m/z 54.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Hex-1-yn-3-amine hydrochloride. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, we have outlined the expected spectral data and their interpretation. This information is intended to be a valuable resource for scientists and researchers in the positive identification and characterization of this compound. It is important to note that experimental verification is the ultimate standard, and this guide should be used as a tool to design and interpret such experiments.
References
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PubChem. Hex-3-YN-1-amine. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Amine Fragmentation. [Link]
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PubChem. Hex-1-yn-3-one. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
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Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
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JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]
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Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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University of Calgary. Sample IR spectra. [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
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OpenOChem Learn. Alkynes. [Link]
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The Propargylamine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Advanced Bio-Solutions
Abstract
The propargylamine moiety, a seemingly simple functional group, has emerged as a cornerstone in the design of sophisticated therapeutic agents. Its unique electronic properties and versatile reactivity have propelled a multitude of derivatives from the laboratory bench to clinical application. This technical guide provides a comprehensive exploration of the diverse biological activities of propargylamine derivatives, with a primary focus on their well-established roles in neuroprotection and their burgeoning potential in oncology. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and synthesize critical structure-activity relationship data to inform future drug design. This document serves as an essential resource for researchers aiming to harness the full therapeutic potential of this remarkable chemical scaffold.
The Propargylamine Moiety: A Gateway to Biological Activity
Propargylamines are organic compounds characterized by an amino group attached to a propargyl group (a three-carbon chain with a carbon-carbon triple bond). This structural feature is far from trivial; the terminal alkyne is a versatile chemical handle for a variety of organic transformations, including metal-catalyzed coupling reactions, additions, and cycloadditions.[1] This synthetic accessibility has facilitated the creation of vast libraries of derivatives for biological screening.[2] From a medicinal chemistry perspective, the propargylamine group is often considered a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2]
The initial discovery and development of propargylamine-based drugs were heavily focused on their ability to act as irreversible inhibitors of monoamine oxidases (MAOs), leading to groundbreaking treatments for neurodegenerative disorders.[3] However, ongoing research has revealed a much broader spectrum of activity, including potent anticancer effects and other intriguing pharmacological properties.[4][5] This guide will dissect these activities, providing the technical depth required for advanced research and development.
Neuroprotective Activities: The Legacy of MAO Inhibition
The most prominent and clinically significant biological activity of propargylamine derivatives is their inhibition of monoamine oxidase (MAO) enzymes.[6] MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[6] The selective inhibition of MAO-B is a cornerstone of therapy for Parkinson's disease, as it increases the concentration of dopamine in the brain.[7]
Mechanism of Irreversible MAO Inhibition
Propargylamine derivatives such as selegiline, rasagiline, and pargyline are classified as mechanism-based irreversible inhibitors, often referred to as "suicide inhibitors."[2][3] The inhibitory action is a sophisticated multi-step process that results in the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[2][3]
The widely accepted mechanism involves the following key steps:[2][3]
-
Initial Binding: The propargylamine inhibitor binds to the active site of the MAO enzyme.
-
Oxidation and Intermediate Formation: The FAD cofactor abstracts a hydride from the methylenic group of the propargylamine scaffold.[2][3]
-
Rearrangement and Covalent Adduction: This leads to the formation of a reactive allene intermediate, which then undergoes a Michael addition with the N(5) atom of the flavin ring, forming a stable covalent bond.[2][3]
This irreversible inhibition is the key to the long-lasting therapeutic effects of these drugs.
Caption: Mechanism of irreversible MAO-B inhibition by propargylamine derivatives.
Quantitative Analysis of MAO Inhibition
The potency of propargylamine derivatives as MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several key propargylamine-based drugs and experimental compounds.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (A/B) | Reference |
| Rasagiline | ~4.1 | 0.014 | 293 | [7] |
| Selegiline | ~0.9 | ~0.01 | 90 | [7] |
| Pargyline | ~5.0 | ~0.08 | 62.5 | N/A |
| Compound 28 | >100 | 0.015 | >6667 | [3] |
| Compound 4a | ~10 | 3.95 | ~2.5 | [8] |
| Compound 1e | N/A | N/A | N/A | [8] |
Note: IC₅₀ values can vary depending on the experimental conditions and the source of the enzyme (e.g., human, rat).
Experimental Protocol: MAO-Glo™ Assay
The MAO-Glo™ Assay is a widely used, robust method for measuring MAO activity and screening for inhibitors in a high-throughput format.
Principle: This assay utilizes a luminogenic MAO substrate that is converted by MAO into a luciferin derivative. In a second step, a luciferin detection reagent is added, which contains luciferase. The luciferase converts the luciferin derivative into a light-producing substrate, and the resulting luminescence is directly proportional to the MAO activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the propargylamine test compound and the reference inhibitor (e.g., selegiline for MAO-B) in the appropriate buffer.
-
Prepare the MAO enzyme solution (MAO-A or MAO-B) in the reaction buffer.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (96-well, white, opaque plates):
-
Add 25 µL of the luminogenic MAO substrate solution to each well.
-
Add 12.5 µL of the test compound or reference inhibitor at various concentrations to the appropriate wells. For control wells (100% activity), add 12.5 µL of buffer.
-
To initiate the reaction, add 12.5 µL of the MAO enzyme solution to all wells except the "no enzyme" control. Mix gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the "100% activity" control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Anticancer Activities: A New Frontier for Propargylamines
While the neuroprotective effects of propargylamines are well-documented, a growing body of evidence highlights their significant potential as anticancer agents.[4][5] Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often with promising selectivity for cancer cells over normal cells.[3]
Mechanisms of Anticancer Action
The anticancer mechanisms of propargylamine derivatives are multifaceted and appear to be cell-type and compound-specific. Key reported mechanisms include:
-
Induction of Apoptosis: Many propargylamine compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. For instance, pargyline has been shown to induce apoptosis in human prostate cancer cells.[9] The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases.[10]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Pargyline, for example, induces G1 phase cell cycle arrest in prostate cancer cells.[9]
-
Inhibition of Histone Deacetylases (HDACs): Certain propargylamine-based compounds have been identified as potent HDAC inhibitors.[11] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
-
PI3K/AKT Signaling Pathway Inhibition: Some coumarin-acrolein hybrids, which can be considered related to propargylamine derivatives in their synthetic strategies, have been shown to induce apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway.[6]
Caption: A representative anticancer signaling pathway influenced by propargylamine derivatives.
Quantitative Analysis of Anticancer Cytotoxicity
The in vitro anticancer activity of propargylamine derivatives is typically assessed by determining their IC₅₀ values against various cancer cell lines. The following table presents a selection of data from the literature.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | A431 (human epidermoid carcinoma) | 2.58 ± 0.57 | [3] |
| Compound 6e | KB (human oral epidermoid carcinoma) | 0.39 ± 0.07 | [6] |
| Compound 5d | A549 (human lung carcinoma) | 0.70 ± 0.05 | [6] |
| Pargyline | LNCaP-LN3 (human prostate carcinoma) | Dose-dependent decrease in proliferation | [9] |
| CPT derivative | Various tumor cell lines | Excellent cytotoxicity | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the propargylamine test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Emerging Biological Activities
Beyond their established roles in neuroprotection and oncology, propargylamine derivatives have shown promise in other therapeutic areas, indicating a broader biological relevance.
-
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of propargylamine derivatives with significant antibacterial and antifungal properties.[8][13] For instance, certain propargyl-linked antifolates are potent inhibitors of dihydrofolate reductase in Candida albicans and Candida glabrata.[14]
-
Antiviral Potential: The unique reactivity of the propargylamine moiety makes it an attractive scaffold for the design of antiviral agents. While this area is less explored, the potential for developing novel antiviral therapeutics based on this structure exists.[15][16]
Structure-Activity Relationships (SAR): Guiding Future Design
Understanding the relationship between the chemical structure of propargylamine derivatives and their biological activity is crucial for the rational design of more potent and selective drugs.
-
For MAO Inhibition:
-
The presence of the N-propargyl group is generally essential for the irreversible inhibition mechanism.
-
The nature of the substituent on the nitrogen atom and the aromatic ring can significantly influence the potency and selectivity for MAO-A versus MAO-B. For example, bulky substituents can favor MAO-B selectivity.
-
-
For Anticancer Activity:
-
The substitution pattern on the aromatic ring plays a critical role in cytotoxicity. Electron-withdrawing or -donating groups can modulate the activity.
-
The nature of the amine (e.g., cyclic vs. acyclic) can impact both potency and selectivity.
-
For HDAC inhibitors, the stereochemistry of the propargylamine can influence selectivity for different HDAC isoforms, with R-configured derivatives showing increased selectivity for HDAC6.[11]
-
Conclusion and Future Perspectives
The propargylamine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. From their initial success as MAO inhibitors for neurodegenerative diseases to their emerging promise in cancer therapy and beyond, these compounds continue to capture the attention of the drug discovery community. The synthetic tractability of the propargylamine moiety, coupled with its unique reactivity, ensures that novel derivatives with enhanced potency, selectivity, and novel mechanisms of action will continue to be developed. Future research will likely focus on optimizing the multi-target profiles of these compounds, exploring their potential in combination therapies, and further elucidating their complex biological activities. The journey of the propargylamine derivative is far from over; it remains a beacon of opportunity in the quest for new and effective medicines.
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New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]
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Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology. [Link]
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Synthesis of Propargylamines via the A 3 Multicomponent Reaction and Their Biological Evaluation as Potential Anticancer Agents. PubMed. [Link]
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Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry. [Link]
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Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central. [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
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Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]
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Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]
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Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells. PubMed. [Link]
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Propargylamine: an important moiety in drug discovery. PubMed. [Link]
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Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. PubMed. [Link]
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Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. Green Chemistry. [Link]
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Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata. PubMed Central. [Link]
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Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ResearchGate. [Link]
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Synthesis of propargylamines via A 3 multicomponent reaction and biological evaluation as potential anticancer agents. ResearchGate. [Link]
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Chemical structures of some propargylamine-derived MAOIs with.... ResearchGate. [Link]
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Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. PubMed. [Link]
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Synthesis of Propargylamine derivatives of benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol as Antimicrobial agents. Semantic Scholar. [Link]
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(PDF) N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. ResearchGate. [Link]
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New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. MDPI. [Link]
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Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite. Journal of Pharmacy and Pharmacology. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
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Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. ResearchGate. [Link]
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Preclinical assessment of a propanol-amine derivative as a novel anti-persister molecule candidate for antibacterial co-therapy. Lirias. [Link]
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Aprosamine Derivatives Active against Multidrug-Resistant Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
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Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Semantic Scholar. [Link]
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Neurotoxins induce apoptosis in dopamine neurons: protection by N-propargylamine-1(R)- and (S)-aminoindan, rasagiline and TV1022. PubMed. [Link]
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Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. [Link]
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(PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. [Link]
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4‐Propargyl‐substituted 1H‐pyrroles induce apoptosis and autophagy via extracellular signal‐regulated signaling pathway in breast cancer. ResearchGate. [Link]
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Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]
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In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. National Institutes of Health. [Link]
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Synthesis of novel propargylated derivatives of noscapine using A3-coupling reaction and their anticancer properties. ResearchGate. [Link]
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Potential Antiviral Action of Alkaloids. MDPI. [Link]
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Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. National Institutes of Health. [Link]
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Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]
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Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. PubMed. [Link]
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Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models. PubMed Central. [Link]
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The Duality of Reactivity: An In-depth Technical Guide to the Terminal Alkyne in Hex-1-yn-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and drug development, the terminal alkyne stands as a uniquely versatile functional group. Its linear geometry, inherent reactivity, and capacity for diverse transformations make it a prized building block in the synthesis of complex molecular architectures. When incorporated into a scaffold such as Hex-1-yn-3-amine hydrochloride, the terminal alkyne's reactivity is intricately modulated by the neighboring amine and its protonated state. This guide, intended for the discerning researcher, offers a deep dive into the chemical behavior of this terminal alkyne, providing not just a recitation of reactions, but a strategic blueprint for harnessing its potential in the synthesis of novel chemical entities. We will explore the subtle interplay of electronic and steric effects, the critical role of reaction conditions, and the causal logic behind experimental design, empowering you to approach your synthetic challenges with precision and insight.
Structural and Electronic Landscape of Hex-1-yn-3-amine Hydrochloride
Hex-1-yn-3-amine hydrochloride presents a fascinating confluence of functional groups that dictates its chemical personality. The terminal alkyne, with its sp-hybridized carbons, possesses a region of high electron density in its triple bond, making it susceptible to electrophilic attack. However, the acetylenic proton exhibits notable acidity (pKa ≈ 25), a feature that is central to many of its key reactions.
Positioned at the propargylic position, the amine group exerts a significant electronic influence. In its free base form, the nitrogen's lone pair can engage in hyperconjugation with the alkyne, subtly modulating its electron density. More importantly, in the hydrochloride salt form, the protonated amine becomes a potent electron-withdrawing group via induction. This electronic pull has a profound impact on the reactivity of the adjacent terminal alkyne, influencing both the acidity of the acetylenic proton and the nucleophilicity of the triple bond.
dot digraph "Structural_Influences" { graph [fontname = "helvetica", fontsize = 10, layout = "neato", overlap = "false", splines = "true", maxiter = 5000]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];
"Hex-1-yn-3-amine_HCl" [label = "Hex-1-yn-3-amine\nHydrochloride", fillcolor = "#4285F4", fontcolor = "#FFFFFF", pos = "0,0!"]; "Terminal_Alkyne" [label = "Terminal Alkyne\n(C≡C-H)", pos = "-2,1.5!"]; "Amine_HCl" [label = "Protonated Amine\n(-NH2+Cl-)", pos = "2,1.5!"]; "Reactivity_Modulation" [label = "Modulated Reactivity", pos = "0,-1.5!", fillcolor = "#FBBC05", fontcolor = "#202124"];
"Hex-1-yn-3-amine_HCl" -> "Terminal_Alkyne" [label = " Contains"]; "Hex-1-yn-3-amine_HCl" -> "Amine_HCl" [label = " Contains"]; "Terminal_Alkyne" -> "Reactivity_Modulation" [label = " Influences"]; "Amine_HCl" -> "Reactivity_Modulation" [label = " Strongly\nInfluences\n(Inductive Effect)"]; } Caption: Interplay of functional groups in Hex-1-yn-3-amine hydrochloride.
Key Transformations of the Terminal Alkyne
The terminal alkyne of Hex-1-yn-3-amine hydrochloride is a gateway to a multitude of valuable chemical transformations. The following sections will detail the core reactions, paying special attention to the practical implications of the hydrochloride salt and offering field-proven insights for successful execution.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in drug discovery for the synthesis of complex scaffolds.
Causality Behind Experimental Choices:
The classical Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide byproduct.
For Hex-1-yn-3-amine hydrochloride, the presence of the acidic ammonium group necessitates careful consideration of the base. A stoichiometric amount of a relatively mild amine base, such as triethylamine or diisopropylethylamine, is typically sufficient. The amine substrate itself can, in some cases, act as the base, though this can lead to side reactions. The choice of palladium catalyst and ligand is also critical for achieving high yields and turnover numbers.
Self-Validating Protocol (Generalized):
A self-validating system for the Sonogashira coupling of a propargylamine hydrochloride would involve careful monitoring of the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to check for the formation of common side products, such as Glaser-Hay homocoupling of the alkyne.
Experimental Protocol (Representative for a Propargylamine Substrate):
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), PdCl2(PPh3)2 (0.02 equiv), and CuI (0.04 equiv).
-
Add a solution of Hex-1-yn-3-amine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous THF.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Sonogashira Coupling of Propargylamines
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Pd(PPh3)4/CuI | Et3N | THF | 85 | [3] |
| 4-Bromobenzonitrile | PdCl2(PPh3)2/CuI | i-Pr2NEt | DMF | 92 | [2] |
| 1-Iodonaphthalene | Pd(OAc)2/XPhos/CuI | K2CO3 | Dioxane | 78 | [2] |
dot digraph "Sonogashira_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Aryl_Halide" [label = "Aryl/Vinyl Halide"]; }
subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Pd Catalyst\n(e.g., PdCl2(PPh3)2)"]; "Co_Catalyst" [label = "Cu(I) Co-catalyst\n(e.g., CuI)"]; "Base" [label = "Amine Base\n(e.g., Et3N)"]; "Solvent" [label = "Anhydrous Solvent\n(e.g., THF)"]; }
"Product" [label = "Coupled Product", fillcolor = "#FBBC05", fontcolor = "#202124"];
"Alkyne" -> "Reaction_Vessel"; "Aryl_Halide" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Co_Catalyst" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry
The CuAAC reaction, a quintessential "click" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5] This transformation is prized for its reliability, broad functional group tolerance, and mild reaction conditions, making it a powerful tool for bioconjugation and drug discovery.[4]
Causality Behind Experimental Choices:
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[4] The reaction typically proceeds readily in a variety of solvents, including water, which is a significant advantage for biological applications. For Hex-1-yn-3-amine hydrochloride, the acidic nature of the substrate is generally well-tolerated in the buffered aqueous systems often employed for CuAAC. The amine can be protected, but in many cases, the reaction proceeds efficiently with the free amine, which can be protonated under the reaction conditions.
Self-Validating Protocol (Generalized):
A robust CuAAC protocol involves the use of a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to stabilize the Cu(I) oxidation state and prevent oxidative side reactions.[4] The reaction progress can be easily monitored by the disappearance of the starting materials via TLC or LC-MS.
Experimental Protocol (Representative for an Amine-Containing Alkyne):
-
In a vial, dissolve the organic azide (1.0 equiv) and Hex-1-yn-3-amine hydrochloride (1.1 equiv) in a 1:1 mixture of water and t-butanol.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Further purification can be achieved by column chromatography if necessary.
Data Presentation: Representative Yields for CuAAC with Aminoalkynes
| Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzyl azide | Propargylamine | CuSO4/Na-Ascorbate | H2O/t-BuOH | >95 |[4] | | 1-Azido-4-nitrobenzene | N-Boc-propargylamine | CuSO4/Na-Ascorbate/TBTA | CH2Cl2 | 98 |[4] | | 3-Azidopropan-1-ol | 4-Pentyn-1-amine | CuI | THF | 91 |[5] |
dot digraph "CuAAC_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Azide" [label = "Organic Azide"]; }
subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Cu(II) Source\n(e.g., CuSO4)"]; "Reducing_Agent" [label = "Reducing Agent\n(e.g., Na-Ascorbate)"]; "Solvent" [label = "Solvent\n(e.g., H2O/t-BuOH)"]; }
"Product" [label = "1,4-Disubstituted\n1,2,3-Triazole", fillcolor = "#FBBC05", fontcolor = "#202124"];
"Alkyne" -> "Reaction_Vessel"; "Azide" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Reducing_Agent" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Mannich-Type Reactions: Building β-Amino Ketones
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[6][7] In the context of terminal alkynes, a variation of this reaction, often referred to as the A3 coupling (aldehyde, alkyne, amine), is a powerful method for the synthesis of propargylamines.[8] While Hex-1-yn-3-amine is already a propargylamine, its terminal alkyne can participate as the nucleophilic component in a Mannich-type reaction with an iminium ion generated from an aldehyde and a secondary amine.
Causality Behind Experimental Choices:
This reaction is typically catalyzed by a metal salt, such as a copper or gold salt, which activates the alkyne C-H bond.[9] The presence of the hydrochloride salt in Hex-1-yn-3-amine hydrochloride means that a base must be added to liberate the free amine for it to participate as a nucleophile. Alternatively, the terminal alkyne can act as the nucleophile, reacting with a pre-formed iminium ion. The electron-withdrawing nature of the protonated amine in the starting material will increase the acidity of the acetylenic proton, potentially facilitating its deprotonation and subsequent reaction.
Self-Validating Protocol (Generalized):
A successful Mannich-type reaction with Hex-1-yn-3-amine hydrochloride as the alkyne component would involve the clean formation of the desired β-amino ketone with minimal side products. Monitoring the reaction for the formation of byproducts from the self-condensation of the aldehyde or other side reactions is crucial.
Experimental Protocol (Representative for a Mannich Reaction with a Terminal Alkyne):
-
To a reaction vessel, add the aldehyde (1.0 equiv) and a secondary amine (1.1 equiv) in a suitable solvent such as dioxane or water.
-
Add a catalytic amount of a copper salt, such as CuBr (0.05 equiv).
-
To this mixture, add Hex-1-yn-3-amine hydrochloride (1.2 equiv) and a base such as triethylamine (1.2 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: Representative Yields for Mannich-Type Reactions with Terminal Alkynes
| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | CuBr | 95 | [9] |
| Formaldehyde | Morpholine | 1-Hexyne | InCl3 | 88 | [7] |
| Cyclohexanecarboxaldehyde | Pyrrolidine | Trimethylsilylacetylene | AuCl3 | 92 | [7] |
dot digraph "Mannich_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Aldehyde" [label = "Aldehyde"]; "Amine" [label = "Secondary Amine"]; }
subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Metal Catalyst\n(e.g., CuBr)"]; "Base" [label = "Base (if needed)"]; "Solvent" [label = "Solvent"]; }
"Product" [label = "β-Amino Ketone\n(Mannich Base)", fillcolor = "#FBBC05", fontcolor = "#202124"];
"Alkyne" -> "Reaction_Vessel"; "Aldehyde" -> "Reaction_Vessel"; "Amine" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the Mannich-type reaction.
Hydroamination: Direct Addition of N-H Bonds
Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond.[10] This atom-economical reaction can be catalyzed by a variety of metals and can proceed in either an intermolecular or intramolecular fashion.[11][12] For Hex-1-yn-3-amine hydrochloride, intramolecular hydroamination could lead to the formation of cyclic structures, while intermolecular hydroamination with another amine would yield a more complex product.
Causality Behind Experimental Choices:
The regioselectivity of alkyne hydroamination (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst system and the electronic nature of the alkyne.[13] The electron-withdrawing effect of the protonated amine in Hex-1-yn-3-amine hydrochloride would likely favor the anti-Markovnikov addition of a nucleophilic amine, placing the nitrogen at the terminal carbon. The choice of catalyst is critical, with gold, palladium, and rhodium complexes being commonly employed.[11][12]
Self-Validating Protocol (Generalized):
A successful hydroamination protocol requires careful control of the catalyst system and reaction conditions to achieve high regioselectivity. Analysis of the product mixture by NMR spectroscopy is essential to determine the ratio of Markovnikov and anti-Markovnikov products.
Experimental Protocol (Representative for Intermolecular Hydroamination of a Terminal Alkyne):
-
In a glovebox, charge a reaction tube with the hydroamination catalyst (e.g., a gold(I) complex, 0.02 equiv).
-
Add a solution of Hex-1-yn-3-amine hydrochloride (1.0 equiv), the reacting amine (1.2 equiv), and a suitable additive if required by the catalyst system, in an anhydrous, non-protic solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, and purify the product by column chromatography.
Data Presentation: Representative Regioselectivity in Alkyne Hydroamination
| Alkyne | Amine | Catalyst | Selectivity (Markovnikov:anti-Markovnikov) | Reference |
| Phenylacetylene | Aniline | [Pd(OAc)2]/dppf | >99:1 | [11] |
| 1-Hexyne | Morpholine | [AuCl(IPr)]/AgOTf | 1:>99 | [12] |
| 4-Pentyn-1-ol | Benzylamine | Ti(NMe2)4 | >99:1 | [13] |
dot digraph "Hydroamination_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Amine" [label = "Primary or\nSecondary Amine"]; }
subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Transition Metal Catalyst\n(e.g., Au, Pd, Rh)"]; "Solvent" [label = "Anhydrous Solvent"]; }
"Product" [label = "Enamine or Imine", fillcolor = "#FBBC05", fontcolor = "#202124"];
"Alkyne" -> "Reaction_Vessel"; "Amine" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the hydroamination of a terminal alkyne.
Cyclization Strategies: Building Heterocyclic Scaffolds
Propargylamines are exceptionally valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles.[8] The terminal alkyne and the amine functionality in Hex-1-yn-3-amine hydrochloride can participate in various cyclization cascades to generate diverse and complex molecular architectures.
Causality Behind Experimental Choices:
The mode of cyclization is highly dependent on the reaction conditions and the presence of additional functional groups. For instance, treatment with a base can induce an intramolecular attack of the amine onto the alkyne, leading to the formation of a five- or six-membered ring, depending on the subsequent reaction pathway. Alternatively, the alkyne can be functionalized first, for example, through a Sonogashira coupling, and the resulting product can then undergo a cyclization reaction.
Illustrative Cyclization Pathway: Synthesis of Substituted Pyrroles
A common strategy for the synthesis of substituted pyrroles involves the reaction of a propargylamine with a β-ketoester or a similar 1,3-dicarbonyl compound. This reaction often proceeds through an initial condensation followed by an intramolecular cyclization.
dot digraph "Pyrrole_Synthesis" { graph [fontname = "helvetica", fontsize = 10]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];
"Start" [label = "Hex-1-yn-3-amine\n(as free base)"]; "Reactant" [label = "β-Ketoester"]; "Intermediate" [label = "Enamine Intermediate"]; "Cyclization" [label = "Intramolecular\nCyclization"]; "Product" [label = "Substituted Pyrrole", fillcolor = "#34A853", fontcolor = "#FFFFFF"];
"Start" -> "Intermediate" [label = "+ β-Ketoester"]; "Reactant" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product"; } Caption: A plausible pathway for the synthesis of substituted pyrroles.
Conclusion and Future Outlook
Hex-1-yn-3-amine hydrochloride is a molecule poised for significant impact in synthetic and medicinal chemistry. Its terminal alkyne, modulated by the adjacent protonated amine, offers a rich and tunable platform for a variety of powerful chemical transformations. This guide has provided a framework for understanding and exploiting this reactivity, moving beyond simple protocols to elucidate the underlying principles that govern experimental outcomes. While direct experimental data for this specific molecule remains to be broadly published, the principles and representative protocols provided herein offer a solid foundation for researchers to design and execute their own investigations. The continued exploration of the reactivity of functionalized propargylamines like Hex-1-yn-3-amine hydrochloride will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant therapeutic potential.
References
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Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes. ACS Omega, 5(14), 8037–8045. (2020). [Link]
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Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 8, 598. (2020). [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (2011). [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Hydroamination - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]
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Mannich reaction - Wikipedia. (2023, December 27). Retrieved January 23, 2026, from [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (2008). [Link]
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Synthesis of heterocycles from propargylamines. (2021). Request PDF. Retrieved January 23, 2026, from [Link]
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Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst. (2015). Request PDF. Retrieved January 23, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 23, 2026, from [Link]
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A Study of the Formation of Haloamines and Cyclic Amines by the Free Radical Chain Decomposition of N-Haloammonium Ions (Hofmann-Löffler Reaction)1. Journal of the American Chemical Society, 80(19), 5303–5309. (1958). [Link]
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Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. The Journal of Organic Chemistry, 63(23), 8536–8537. (1998). [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (2007). [Link]
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The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(68), 15764-15788. (2020). [Link]
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Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. (n.d.). Retrieved January 23, 2026, from [Link]
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The catalytic hydroamination of alkynes. Chemical Society Reviews, 36(7), 1171–1182. (2007). [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. (2017). [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1695–1698. (2014). [Link]
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1,2-Difunctionalizations of alkynes entailing concomitant C–C and C–N bond-forming carboamination reactions. RSC Advances, 12(11), 6649–6685. (2022). [Link]
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Recent Advances in Sonogashira Reactions. (2011). Request PDF. Retrieved January 23, 2026, from [Link]
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Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. Organic Letters, 17(11), 2824–2827. (2015). [Link]
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Reactions and Mechanisms - Master Organic Chemistry. (2024, January 10). Retrieved January 23, 2026, from [Link]
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Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(3), 100685. (2021). [Link]
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Catalytic Hydroamination of Alkynes and Norbornene with Neutral and Cationic Tantalum Imido Complexes. Organometallics, 22(18), 3663–3665. (2003). [Link]
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Copper-Catalyzed Intermolecular Hydroamination of Internal Alkynes with Anilines and Amines. The Journal of Organic Chemistry, 81(7), 2911–2919. (2016). [Link]
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Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 384. (2022). [Link]
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Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2021). Request PDF. Retrieved January 23, 2026, from [Link]
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halogenoalkanes (haloalkanes) and ammonia. Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Basicity and pKa of Hex-1-yn-3-amine Hydrochloride for Drug Development Professionals
Introduction: The Critical Role of Basicity and pKa in Modern Drug Development
In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of candidate molecules is not merely advantageous; it is fundamental to success. Among these properties, the basicity of a molecule, quantified by its pKa value, stands as a cornerstone for predicting its pharmacokinetic and pharmacodynamic behavior. The pKa, the pH at which a molecule is 50% ionized, governs critical parameters including solubility, absorption, distribution, metabolism, and excretion (ADME). For ionizable drugs, which constitute a significant portion of pharmaceuticals, the pKa dictates the charge state of the molecule in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream and cellular cytoplasm. This, in turn, influences the drug's ability to cross biological membranes, bind to its target receptor, and avoid off-target interactions.
Hex-1-yn-3-amine, a propargylamine, represents a class of compounds of significant interest in medicinal chemistry due to their versatile synthetic utility and presence in biologically active molecules.[1][2] The hydrochloride salt form is commonly employed to enhance solubility and stability. A comprehensive understanding of the basicity and pKa of Hex-1-yn-3-amine hydrochloride is therefore paramount for any researcher or drug development professional working with this or structurally related compounds. This guide provides an in-depth technical exploration of the factors governing the basicity of Hex-1-yn-3-amine, a detailed protocol for its experimental pKa determination, and insights into the interpretation of these critical parameters.
Theoretical Framework: Deconstructing the Basicity of Hex-1-yn-3-amine
The basicity of the amine functional group in Hex-1-yn-3-amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[3][4] Several structural features of the molecule influence this electron availability through inductive and hybridization effects.
Inductive Effects:
-
Electron-donating Alkyl Group: The propyl group attached to the carbon bearing the amine is an electron-donating group.[3] Through a positive inductive effect (+I), the alkyl chain pushes electron density towards the nitrogen atom, thereby increasing the electron density on the nitrogen and making the lone pair more available for protonation. This effect tends to increase the basicity of the amine compared to ammonia.[3][4]
-
Electron-withdrawing Alkyne Group: The ethynyl group (C≡CH) is an electron-withdrawing group due to the higher s-character of the sp-hybridized carbon atoms.[5] This negative inductive effect (-I) pulls electron density away from the nitrogen atom, which would be expected to decrease the basicity of the amine.
The overall basicity of Hex-1-yn-3-amine is a result of the interplay between these opposing inductive effects.
Hybridization:
The nitrogen atom in Hex-1-yn-3-amine is sp3-hybridized, with its lone pair residing in an sp3 orbital. This is in contrast to the sp2-hybridized nitrogen in aromatic amines or the sp-hybridized nitrogen in nitriles. The lower the s-character of the orbital containing the lone pair, the less tightly the electrons are held by the nucleus, and thus the more basic the amine.[3][5] Therefore, the sp3-hybridized nature of the nitrogen in Hex-1-yn-3-amine contributes to its basicity, making it significantly more basic than, for example, an aromatic amine where the lone pair is delocalized into the pi-system of the ring.
The following diagram illustrates the key electronic influences on the basicity of Hex-1-yn-3-amine:
Caption: Electronic effects influencing the basicity of Hex-1-yn-3-amine.
Predicted pKa:
Based on the pKa of similar aliphatic amines, such as hexylamine (pKa ≈ 10.56), and considering the electron-withdrawing effect of the alkyne group, the pKa of Hex-1-yn-3-amine is predicted to be slightly lower than that of a simple alkylamine of similar size.[6] A reasonable estimate for the pKa of the conjugate acid of Hex-1-yn-3-amine would be in the range of 9.5 to 10.5.
Experimental Determination of pKa: A Step-by-Step Protocol using Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa values.[7][8][9] The following protocol provides a self-validating system for obtaining a precise pKa value for Hex-1-yn-3-amine hydrochloride.
Principle:
A solution of Hex-1-yn-3-amine hydrochloride is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials and Reagents:
-
Hex-1-yn-3-amine hydrochloride (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO2-free water
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beakers and volumetric flasks (Class A)
Experimental Workflow:
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Procedure:
-
Preparation of Solutions:
-
Accurately weigh approximately 0.134 g of Hex-1-yn-3-amine hydrochloride and dissolve it in deionized, CO2-free water in a 100 mL volumetric flask to prepare a ~0.01 M solution.
-
Prepare carbonate-free 0.1 M NaOH solution by diluting a concentrated stock solution with CO2-free water. Standardize this solution against a primary standard such as potassium hydrogen phthalate (KHP).
-
Standardize the 0.1 M HCl solution against the newly standardized NaOH solution.
-
-
Titration:
-
Pipette 25.00 mL of the Hex-1-yn-3-amine hydrochloride solution into a 100 mL beaker.
-
Add 25 mL of deionized, CO2-free water to ensure the electrode is adequately immersed.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Allow the pH to stabilize before recording.
-
Continue the titration past the equivalence point (where a rapid change in pH occurs).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
To accurately determine the equivalence point, it is recommended to plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve and the zero crossing of the second derivative curve.
-
The volume of NaOH at the half-equivalence point is half the volume of NaOH at the equivalence point.
-
The pKa of the conjugate acid of Hex-1-yn-3-amine is equal to the pH of the solution at the half-equivalence point.
-
Data Presentation and Interpretation
The quantitative data from the theoretical prediction and experimental determination of the pKa of Hex-1-yn-3-amine can be summarized as follows:
| Parameter | Value | Method of Determination |
| Predicted pKa | 9.5 - 10.5 | Theoretical Estimation |
| Experimental pKa | To be determined | Potentiometric Titration |
Interpretation for the Drug Development Professional:
An experimentally determined pKa value in the predicted range of 9.5 to 10.5 for Hex-1-yn-3-amine hydrochloride has significant implications for its potential as a drug candidate:
-
Solubility: The hydrochloride salt will be highly water-soluble. In the acidic environment of the stomach (pH 1-3), the amine will be fully protonated, which is favorable for dissolution.
-
Absorption: As the molecule passes from the stomach to the more alkaline environment of the small intestine (pH 6-7.5), the extent of ionization will decrease. A pKa in the range of 9.5-10.5 means that the compound will still be predominantly in its ionized form in the intestine. This can be a double-edged sword: while good aqueous solubility is maintained, the high degree of ionization may hinder passive diffusion across the lipid-rich intestinal membrane. Formulation strategies may be required to optimize absorption.
-
Distribution: In the bloodstream (pH ~7.4), the amine will exist almost entirely in its protonated, charged form. This will generally limit its ability to cross the blood-brain barrier and other cellular membranes via passive diffusion, potentially reducing off-target CNS effects for peripherally acting drugs.
-
Target Binding: If the target protein has a binding pocket with anionic residues (e.g., aspartate, glutamate), the positively charged protonated amine can form strong ionic interactions, which can be a key contributor to binding affinity.
-
Excretion: The high water solubility of the ionized form will facilitate renal excretion.
Conclusion
A thorough understanding and precise determination of the basicity and pKa of Hex-1-yn-3-amine hydrochloride are indispensable for its rational development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles governing its basicity, a detailed and robust protocol for its experimental pKa determination via potentiometric titration, and a framework for interpreting the resulting data in the context of drug development. By integrating these theoretical insights and empirical methodologies, researchers and scientists can make more informed decisions, leading to the development of safer and more effective medicines.
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Klicić, J. J., et al. (2002). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 41(23), 5670-5680. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-hexen-3-amine. Retrieved from [Link]
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SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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Šafarik, I., & Safarikova, M. (2010). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 64(4), 458-462. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,.... Retrieved from [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Unacademy. (n.d.). Factors That Affect the Basicity of Amines. Retrieved from [Link]
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National Institutes of Health. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Retrieved from [Link]
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The Strategic Importance of Hex-1-yn-3-amine Hydrochloride in Synthesis
An In-Depth Technical Guide to Hex-1-yn-3-amine Hydrochloride for Advanced Research
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of Hex-1-yn-3-amine hydrochloride (CAS No. 39986-39-3). As a key chiral building block, this compound is instrumental in the synthesis of complex molecular architectures and pharmacologically active agents. This document provides an expert-driven perspective on its commercial availability, essential quality control protocols, and a detailed, validated experimental workflow, ensuring scientific integrity and reproducibility in your research endeavors.
Hex-1-yn-3-amine hydrochloride is a versatile propargylamine derivative. Its structure is distinguished by a terminal alkyne and a primary amine located at a stereocenter. This unique combination of functional groups makes it a highly valuable synthon for introducing the propargyl moiety, which is a critical component in various targeted covalent inhibitors and other specialized molecules. The hydrochloride salt form confers superior stability and ease of handling compared to the volatile free base, making it more amenable to storage and use in standard laboratory settings. Amines are one of the most prevalent structures in medicine, with over 40% of drugs and drug candidates containing an amine functional group.[1] The strategic incorporation of Hex-1-yn-3-amine can be pivotal in developing novel therapeutics and advanced materials.
Commercial Procurement: A Landscape of Suppliers
The successful outcome of any synthetic campaign begins with high-quality starting materials. Sourcing Hex-1-yn-3-amine hydrochloride requires careful consideration of purity, available quantities, and supplier reliability. Several reputable chemical vendors provide this reagent, often with detailed specifications and analytical data to ensure lot-to-lot consistency.
Table 1: Comparative Analysis of Commercial Suppliers for Hex-1-yn-3-amine Hydrochloride
| Supplier | Purity Specification | Available Quantities | Key Features |
| BLD Pharm | Varies by product | Gram to Kilogram | Offers related building blocks like But-3-yn-1-amine hydrochloride.[2] |
| American Elements | Can be produced to various grades (ACS, Reagent, Pharmaceutical) | Research and bulk quantities | Specializes in producing materials to customer specifications, including high purity forms.[3] |
| Matrix Fine Chemicals | Varies by product | Small and large quantities | Supplies a range of fine chemicals and building blocks.[4] |
Note: Availability, catalog numbers, and specifications are subject to change. Direct consultation with the supplier's website and documentation is recommended for the most current information.
The Cornerstone of Reproducibility: Quality Control & Analytical Validation
To ensure the integrity of your experimental results, a robust, self-validating system for quality control is not merely recommended—it is imperative. Before utilizing a new batch of Hex-1-yn-3-amine hydrochloride, the following analytical procedures should be performed to confirm its identity and purity.
Identity Confirmation
-
NMR Spectroscopy : ¹H and ¹³C NMR are the primary methods for structural verification. The ¹H NMR spectrum should clearly resolve the signals for the terminal alkyne proton, the methine proton adjacent to the amine, and the propyl chain protons. The ¹³C NMR will definitively show the characteristic shifts of the sp-hybridized carbons of the alkyne.
-
Mass Spectrometry (MS) : Analysis via GC-MS or LC-MS (after neutralization to the free base) should be used to confirm the molecular weight (Free base, C₆H₁₁N: 97.16 g/mol ).[5]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method is the industry standard for determining the purity of the compound. A high-purity sample should exhibit a single major peak, with any impurities being quantifiable.
-
Elemental Analysis : This technique provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which must align with the theoretical values for the hydrochloride salt (C₆H₁₂ClN).
Key Experimental Protocol: Synthesis via Reductive Amination
A common and efficient method for preparing chiral amines is the reductive amination of a corresponding ketone. The following protocol details the synthesis of Hex-1-yn-3-amine from its ketone precursor, Hex-1-yn-3-one.
Objective: To synthesize Hex-1-yn-3-amine hydrochloride from Hex-1-yn-3-one.
Materials:
-
Hex-1-yn-3-one (CAS 689-00-9)[6]
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) in diethyl ether (2M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
-
Separatory funnel
Methodology:
-
Reaction Assembly: In a clean, dry round-bottom flask, dissolve Hex-1-yn-3-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol (0.2 M solution relative to the ketone). Stir the solution at room temperature for 30 minutes.
-
Expertise & Experience: Ammonium acetate serves as the ammonia source for the formation of an intermediate imine. A large excess is used to drive the equilibrium towards the imine. Anhydrous conditions are critical to prevent hydrolysis of the imine.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Expertise & Experience: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. Portion-wise addition at low temperature controls the reaction rate and prevents overheating.
-
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Extraction: Dilute the aqueous residue with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Trustworthiness: The aqueous washes are crucial for removing unreacted reagents and salts, ensuring a cleaner crude product.
-
-
Drying and Isolation of Free Base: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting oil is the crude Hex-1-yn-3-amine free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Final Purification: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield pure Hex-1-yn-3-amine hydrochloride.
Visualized Data and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structure and the synthetic workflow.
Diagram 1: Molecular Structure of Hex-1-yn-3-amine Hydrochloride
Caption: Structure of Hex-1-yn-3-amine Hydrochloride with chiral center.
Diagram 2: Reductive Amination Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Hex-1-yn-3-amine HCl.
References
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PubChem . Hex-3-YN-1-amine | C6H11N. National Center for Biotechnology Information. Available at: [Link]
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-
PubChem . Hex-1-yn-3-one | C6H8O. National Center for Biotechnology Information. Available at: [Link]
-
PubChem . (3R)-hex-1-en-3-amine | C6H13N. National Center for Biotechnology Information. Available at: [Link]
-
PubChem . Cyclohex-3-en-1-amine hydrochloride | C6H12ClN. National Center for Biotechnology Information. Available at: [Link]
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University of Illinois Grainger College of Engineering . Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022-04-15). Available at: [Link]
-
AMERICAN ELEMENTS® . Hex-5-en-3-amine hydrochloride | CAS 852879-02-8. American Elements. Available at: [Link]
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Methodological & Application
Laboratory-Scale Synthesis of Hex-1-yn-3-amine Hydrochloride: An Application Note and Protocol
Introduction
Hex-1-yn-3-amine hydrochloride is a valuable building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and agrochemicals. Its structure incorporates a terminal alkyne and a primary amine, offering two reactive centers for diverse chemical transformations. This application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of Hex-1-yn-3-amine hydrochloride. The described methodology is based on the well-established reductive amination of the corresponding ketone, Hex-1-yn-3-one, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and reproducible synthetic route to this versatile compound.
Chemical Overview & Strategy
The synthesis of Hex-1-yn-3-amine hydrochloride is approached in a two-step sequence starting from the commercially available Hex-1-yn-3-one.
Step 1: Reductive Amination. This key transformation involves the reaction of Hex-1-yn-3-one with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine, Hex-1-yn-3-amine. Reductive amination is a widely used and robust method for the synthesis of amines from carbonyl compounds[1]. Sodium borohydride is employed as the reducing agent due to its ready availability, ease of handling, and good selectivity for the imine over the starting ketone under controlled conditions. The use of an ammonia source like ammonium chloride provides the nitrogen atom for the amine functionality.
Step 2: Hydrochloride Salt Formation. The free amine, Hex-1-yn-3-amine, is a volatile and potentially air-sensitive compound. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is achieved through a simple acid-base reaction with hydrochloric acid.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Hex-1-yn-3-one | C₆H₈O | 96.13 | Sigma-Aldrich |
| Ammonium Chloride | NH₄Cl | 53.49 | Fisher Scientific |
| Sodium Borohydride | NaBH₄ | 37.83 | Acros Organics |
| Methanol (anhydrous) | CH₃OH | 32.04 | J.T. Baker |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | EMD Millipore |
| Hydrochloric Acid (2M in diethyl ether) | HCl | 36.46 | Alfa Aesar |
| Sodium Hydroxide | NaOH | 40.00 | VWR Chemicals |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Mallinckrodt |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper
-
Standard laboratory glassware
Experimental Protocol
Part 1: Synthesis of Hex-1-yn-3-amine (Free Base)
Causality: This one-pot reductive amination protocol is designed for efficiency and convenience. The reaction is performed under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and carbon dioxide. Methanol is chosen as the solvent due to its ability to dissolve the reactants and its compatibility with sodium borohydride. The initial stirring of the ketone and ammonium chloride allows for the formation of the imine intermediate. The slow, portion-wise addition of sodium borohydride at a low temperature is crucial to control the exothermic reaction and to favor the reduction of the imine over the starting ketone.
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Hex-1-yn-3-one (9.61 g, 100 mmol) and anhydrous methanol (100 mL).
-
Stir the solution at room temperature until the ketone has completely dissolved.
-
Add ammonium chloride (8.02 g, 150 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (5.67 g, 150 mmol) in small portions over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C. Caution: Hydrogen gas evolution will occur.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine) (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Hex-1-yn-3-amine as an oil.
Part 2: Formation and Purification of Hex-1-yn-3-amine Hydrochloride
Causality: The conversion to the hydrochloride salt is a straightforward acid-base neutralization. Using a solution of HCl in diethyl ether allows for the precipitation of the salt from the organic solution of the free amine, facilitating its isolation and purification. The washing step with cold diethyl ether removes any non-basic organic impurities.
-
Dissolve the crude Hex-1-yn-3-amine oil in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until no further precipitation is observed. A white solid will form.
-
Check the pH of the solution with moist pH paper to ensure it is acidic.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to a constant weight to afford pure Hex-1-yn-3-amine hydrochloride.
Reaction Scheme & Workflow
Caption: Overall workflow for the synthesis of Hex-1-yn-3-amine hydrochloride.
Results and Characterization
The protocol described above should provide Hex-1-yn-3-amine hydrochloride as a white to off-white crystalline solid. The expected yield is typically in the range of 70-85% based on the starting Hex-1-yn-3-one.
Physical and Spectroscopic Data:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₂ClN |
| Molecular Weight | 133.62 g/mol |
| Melting Point | Not available in literature, to be determined experimentally |
| ¹H NMR (400 MHz, D₂O) | Expected signals: δ 3.8-4.0 (m, 1H), 3.2-3.4 (m, 1H), 2.5 (s, 1H), 1.6-1.8 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (100 MHz, D₂O) | Expected signals: δ 85-87, 75-77, 50-52, 30-32, 12-14, 9-11 |
| IR (KBr, cm⁻¹) | Expected peaks: ~3400 (N-H stretch), ~3300 (C≡C-H stretch), ~2950 (C-H stretch), ~2100 (C≡C stretch) |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used. The provided data is an estimation based on analogous structures and should be confirmed by experimental analysis.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hex-1-yn-3-one is a flammable liquid and should be handled with care, away from ignition sources.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Hydrochloric acid is corrosive and should be handled with appropriate care.
-
The free amine intermediate is volatile and may be toxic; avoid inhalation and skin contact.
Discussion
The reductive amination of Hex-1-yn-3-one with sodium borohydride and an ammonia source provides a straightforward and efficient route to Hex-1-yn-3-amine. The subsequent conversion to the hydrochloride salt not only facilitates purification and handling but also provides a stable form of the compound for long-term storage and use in further synthetic applications. The choice of sodium borohydride as the reducing agent offers a good balance of reactivity and selectivity, minimizing the reduction of the starting ketone. For researchers requiring even greater selectivity, alternative reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride could be considered, although these reagents are more expensive and may require different reaction conditions[1].
The purification of the final product via precipitation and washing is a simple and effective method for obtaining material of high purity suitable for most research applications. For applications requiring exceptionally high purity, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of Hex-1-yn-3-amine hydrochloride. The methodology is robust, utilizing common laboratory reagents and equipment. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable synthetic intermediate for their research and development needs.
References
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
PubChem Compound Summary for CID 136490, Hex-1-yn-3-one. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 75525686, Hex-1-yn-3-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. [Link]
- Process for the purification of amines.
- Method for preparing an amine hydrochloride suspension.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the A3 Coupling Reaction Utilizing Hex-1-yn-3-amine Hydrochloride
Introduction: Expanding the A3 Coupling Landscape with Functionalized Amines
The Aldehyde-Alkyne-Amine (A3) coupling reaction is a cornerstone of modern synthetic chemistry, valued for its high atom economy and ability to construct propargylamines in a single, one-pot operation.[1][2][3][4] These products are versatile intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures.[5] The reaction typically involves the condensation of an aldehyde and an amine to form an in-situ iminium ion, which is subsequently attacked by a metal-acetylide species generated from a terminal alkyne and a suitable catalyst.[1][3][6] While the scope of aldehydes and alkynes in this reaction is broad, the use of amines bearing additional reactive functional groups, such as an alkyne, remains a frontier with unique opportunities and challenges.
This document provides a detailed guide for researchers exploring the use of Hex-1-yn-3-amine hydrochloride as the amine component in A3 coupling reactions. It is important to note that this represents a novel application of the A3 coupling, and as such, the following protocols are presented as a robust starting point for investigation, grounded in established principles of the reaction. We will delve into the mechanistic considerations, potential side reactions, and detailed experimental procedures to guide the successful implementation of this unique substrate.
Mechanistic Considerations and a Proposed Reaction Pathway
The classical mechanism of the A3 coupling, particularly when catalyzed by copper(I) salts, proceeds through several key steps.[1][6][7] The catalyst first activates the terminal alkyne, increasing the acidity of its proton and facilitating the formation of a copper-acetylide intermediate.[6][7] Concurrently, the aldehyde and amine react to form an iminium ion. The nucleophilic acetylide then attacks the electrophilic iminium ion to forge the new carbon-carbon bond, yielding the propargylamine product.[1][3]
When employing Hex-1-yn-3-amine, the presence of an alkyne within the amine substrate introduces a layer of complexity. The primary amine is expected to react with the aldehyde to form the requisite iminium ion. However, the terminal alkyne on the hexynylamine backbone could potentially compete with the third alkyne component for the catalyst, or even lead to intramolecular side reactions. A plausible and desired reaction pathway, assuming the external alkyne is more reactive or present in excess, is depicted below.
Figure 1: Proposed A3 coupling pathway with Hex-1-yn-3-amine.
Experimental Protocols
Protocol 1: General Procedure for A3 Coupling with Hex-1-yn-3-amine Hydrochloride
This protocol outlines a general starting point for the copper-catalyzed A3 coupling reaction. Optimization of catalyst, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Hex-1-yn-3-amine hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Amine Free Base (In Situ):
-
To a dry, inert gas-flushed round-bottom flask, add Hex-1-yn-3-amine hydrochloride (1.0 mmol, 1.0 equiv).
-
Add anhydrous solvent (5 mL) and triethylamine (1.1 mmol, 1.1 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
-
Reaction Setup:
-
To the flask containing the free amine, add the aldehyde (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add the copper(I) iodide catalyst (0.05 mmol, 5 mol%).
-
Seal the flask and stir the reaction mixture at the desired temperature (start with room temperature and increase to 60-80 °C if no reaction is observed).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propargylamine.
-
Table 1: Suggested Starting Conditions for Reaction Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Forcing) | Rationale for Variation |
| Catalyst | CuI (5 mol%) | CuBr (5 mol%) | Cu(OTf)₂ (5 mol%) | Different copper salts exhibit varying catalytic activity. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Toluene | Solvent polarity can influence the rate of iminium ion formation and product solubility. |
| Temperature | Room Temperature | 60 °C | 100 °C | Increased temperature can overcome activation barriers but may also promote side reactions. |
| Base | Triethylamine (TEA) | DIPEA | No additional base | The choice of base can affect the rate of amine deprotonation and catalyst activity. |
Potential Challenges and Troubleshooting
Given the bifunctional nature of Hex-1-yn-3-amine, several challenges may arise. Understanding these potential pitfalls is crucial for successful reaction development.
-
Self-Coupling (Glaser-Hay Coupling): The terminal alkyne of Hex-1-yn-3-amine could undergo oxidative self-coupling in the presence of the copper catalyst and an oxidant (such as air), leading to the formation of a diyne byproduct.
-
Troubleshooting: Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen.
-
-
Intramolecular Cyclization: After the formation of the iminium ion, the tethered alkyne could potentially undergo an intramolecular attack, leading to the formation of a cyclic product, such as a substituted pyrrolidine.
-
Troubleshooting: This pathway may be favored under certain conditions. If this product is observed, altering the catalyst or solvent may disfavor the cyclization. Conversely, this could be an intended and desirable outcome for the synthesis of heterocyclic structures.
-
-
Catalyst Inhibition: The primary amine and the alkyne in the same molecule could potentially chelate the copper catalyst, forming an inactive complex and hindering the catalytic cycle.
-
Troubleshooting: The use of a coordinating solvent or the addition of a ligand might help to prevent catalyst deactivation. Increasing the catalyst loading could also be explored, although this is less ideal from an atom economy perspective.
-
Figure 2: Potential reaction pathways and challenges.
Characterization of the Expected Product
The successful synthesis of the target propargylamine can be confirmed through a combination of standard spectroscopic techniques:
-
¹H NMR: Expect to see characteristic peaks for the newly formed methine proton adjacent to the nitrogen and the alkyne, as well as signals corresponding to the backbones of all three components.
-
¹³C NMR: The appearance of two new quaternary carbon signals in the alkyne region (typically 70-90 ppm) and a new methine carbon signal will be indicative of the desired product.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product will provide strong evidence of its formation.
-
Infrared (IR) Spectroscopy: Look for the characteristic C≡C stretch (around 2100-2260 cm⁻¹) and N-H stretches (for primary or secondary amine products).
Conclusion
The use of Hex-1-yn-3-amine hydrochloride in A3 coupling reactions presents an exciting opportunity to synthesize novel, highly functionalized propargylamines. While this application is not yet described in the literature, the protocols and insights provided in this document offer a solid foundation for researchers to explore this new area. By carefully considering the reaction mechanism, potential side reactions, and a systematic approach to optimization, the challenges associated with this unique substrate can be overcome, paving the way for new discoveries in synthetic and medicinal chemistry.
References
- Rokade, B. V., Barker, J., & Guiry, P. J. (2019). Development of and recent advances in asymmetric A3 coupling. Chemical Society Reviews, 48(18), 4766–4790.
- McGuigan, C., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Omega.
- Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction.
- Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines.
- Roy, D. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2963-2984.
- Mo, J.-N., Su, J., & Zhao, J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1274.
- Kostakis, G. E., et al. (2022). Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub.
- Lin, W., et al. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(47), 37737-37741.
- Wikipedia. (2023). A3 coupling reaction.
- PubChem. Hex-3-YN-1-amine.
- Buchwald, S. L., et al. (2014). Copper-catalyzed selective hydroamination reactions of alkynes.
- Sweeney, J. B., et al. (2018).
- Zhu, C., et al. (2021). Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. Journal of the American Chemical Society, 143(31), 12046–12052.
- Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- ChemSynthesis. 1-hexen-3-amine.
- YouTube. (2024).
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Master Organic Chemistry. Reactions and Mechanisms.
- Synfacts. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Synfacts, 2008(10), 1029–1029.
- Fokin, V. V., & Sharpless, K. B. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition.
- The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.
- PubChem. Hex-1-yn-3-one.
- The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
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- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 3. repository.fit.edu [repository.fit.edu]
- 4. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 5. phytojournal.com [phytojournal.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Hex-1-yn-3-amine Hydrochloride in Drug Discovery
Introduction: The Propargylamine Scaffold as a Privileged Motif in Medicinal Chemistry
The propargylamine moiety is a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique combination of a reactive terminal alkyne and a basic amine provides a versatile handle for a wide array of chemical transformations, making it an invaluable building block in the synthesis of diverse compound libraries for drug discovery.[3] Propargylamine derivatives have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects.[1] Notably, drugs like Rasagiline and Selegiline, which feature a propargylamine core, are utilized in the management of neurodegenerative conditions such as Parkinson's disease.[4][5]
Hex-1-yn-3-amine hydrochloride is a chiral propargylamine building block that offers a unique opportunity for the exploration of chemical space in drug discovery. Its structure combines a terminal alkyne, a secondary amine, and a propyl chain, providing multiple points for diversification. This application note provides a comprehensive guide to the derivatization of Hex-1-yn-3-amine hydrochloride, outlining detailed protocols for several key chemical transformations and a strategic workflow for the subsequent biological evaluation of the resulting compound library.
Chemical Properties and Handling of Hex-1-yn-3-amine Hydrochloride
While specific data for Hex-1-yn-3-amine hydrochloride is not extensively published, its chemical properties can be inferred from its structural analogues like but-3-yn-1-amine hydrochloride and hex-3-yn-1-amine.[1][6]
Key Structural Features:
-
Primary Amine (-NH2): A nucleophilic center that readily participates in reactions such as acylation, sulfonylation, and alkylation. As a hydrochloride salt, the amine is protonated, and a base is required to liberate the free amine for reaction.
-
Terminal Alkyne (C≡CH): A versatile functional group for carbon-carbon bond formation through reactions like Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
-
Chiral Center: The amine is located at the third carbon, creating a chiral center. This allows for the synthesis of stereochemically defined derivatives, which is crucial for understanding structure-activity relationships (SAR).
Handling and Storage:
Hex-1-yn-3-amine hydrochloride is expected to be a solid that is likely soluble in water and polar organic solvents. As with most amine hydrochlorides, it should be stored in a cool, dry place, protected from moisture. For reactions requiring the free amine, it must be neutralized with a suitable base.
Derivatization Strategies and Protocols
The dual functionality of Hex-1-yn-3-amine allows for a modular approach to library synthesis. The amine and alkyne can be functionalized independently or in sequence to generate a wide array of derivatives.
Workflow for Library Synthesis
Sources
- 1. Hex-3-YN-1-amine | C6H11N | CID 21391884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Hexen-3-yne | C6H8 | CID 139568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Hex-1-yn-3-amine Hydrochloride as a Versatile Synthon for Heterocyclic Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of Hex-1-yn-3-amine hydrochloride. We explore its reactions with a range of aldehyde and ketone building blocks, focusing on the mechanistic underpinnings and providing robust, field-tested protocols for the synthesis of highly substituted pyridine scaffolds. The guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction landscape.
Introduction: The Strategic Value of Hex-1-yn-3-amine
Hex-1-yn-3-amine is a bifunctional molecule of significant interest in modern organic synthesis. It incorporates a primary amine and an internal alkyne, two functionalities that can be orchestrated to participate in sequential reactions. This dual reactivity makes it a powerful precursor for constructing complex nitrogen-containing heterocycles, particularly substituted pyridines, which are privileged structures in medicinal chemistry and materials science.
The use of the hydrochloride salt enhances the compound's stability and shelf-life. However, it necessitates a crucial initial step in any reaction sequence: the in-situ liberation of the free amine, which acts as the primary nucleophile. Understanding this prerequisite is fundamental to achieving high yields and preventing unwanted side reactions. This guide will illuminate the pathways from this simple starting material to valuable, complex molecular architectures.
Core Chemistry & Mechanistic Insights
The reaction between Hex-1-yn-3-amine and a carbonyl compound (aldehyde or ketone) is not a simple condensation but a sophisticated sequence that typically culminates in a cyclization/aromatization cascade to form a pyridine ring.[1]
Step 1: Imine/Enamine Formation
The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. This is a classic condensation reaction that proceeds through a carbinolamine intermediate, which then dehydrates to form an imine (from the amine) or an enamine (its tautomer).[2][3]
-
Causality of Base Addition: Since the starting material is a hydrochloride salt, the amine's lone pair is protonated, rendering it non-nucleophilic. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is essential to neutralize the HCl and liberate the free amine for the initial attack on the carbonyl. Careful control of pH is critical; strongly acidic conditions will keep the amine protonated, while overly basic conditions can promote self-condensation of the carbonyl partner.[2]
Step 2: Intramolecular Cyclization & Aromatization
Once the N-propargylenamine intermediate is formed, the pendant alkyne is perfectly positioned for an intramolecular cyclization. The most prevalent and synthetically useful pathway is a metal-catalyzed 6-endo-dig cyclization.[1]
-
Role of the Catalyst: Lewis acidic metals, particularly gold(III) and copper(I) salts, are highly effective catalysts for this transformation.[1] The catalyst coordinates to the alkyne, activating it towards nucleophilic attack by the enamine nitrogen. This key cyclization step forms a dihydropyridine intermediate.
-
Aromatization: The resulting dihydropyridine readily undergoes oxidation to the thermodynamically stable aromatic pyridine ring.[4] This can occur via air oxidation or be promoted by the reaction conditions, often making a separate oxidation step unnecessary.
The overall mechanistic sequence is a powerful example of cascade catalysis, where multiple bonds are formed in a single pot.
Caption: Reaction cascade for pyridine synthesis.
Experimental Protocols
The following protocols are designed as self-validating systems, with in-process checks to ensure reaction progression.
Protocol 1: Gold-Catalyzed Synthesis of 2,3,5-Trisubstituted Pyridines
This protocol details a general and highly effective method using a gold catalyst, which is known for its high efficiency in alkyne activation.[1]
3.1.1. Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Hex-1-yn-3-amine hydrochloride | >98% | Sigma-Aldrich | Synthon |
| Aldehyde or Ketone | Reagent Grade | Acros Organics | Carbonyl partner |
| Gold(III) Chloride (AuCl₃) | 99.9% | Strem Chemicals | Catalyst |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Fisher Scientific | Base for deprotonation |
| 1,2-Dichloroethane (DCE) | Anhydrous, >99.8% | EMD Millipore | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |
| Saturated aq. NaHCO₃ | Laboratory Grade | - | Aqueous wash |
| Brine | Laboratory Grade | - | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary phase for chromatography |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck | Reaction monitoring |
3.1.2. Experimental Workflow
Caption: Step-by-step experimental workflow.
3.1.3. Detailed Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Hex-1-yn-3-amine hydrochloride (1.0 mmol, 1 eq.).
-
Add the aldehyde or ketone (1.1 mmol, 1.1 eq.) and anhydrous 1,2-dichloroethane (5 mL).
-
Begin stirring and add triethylamine (1.5 mmol, 1.5 eq.) dropwise via syringe. Stir for 15 minutes at room temperature to ensure complete deprotonation of the amine salt.
-
Catalyst Addition: Add gold(III) chloride (0.02 mmol, 2 mol%). The flask should be under an inert atmosphere (N₂ or Ar).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates product formation.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with dichloromethane (20 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure substituted pyridine.
Representative Data & Expected Outcomes
The versatility of this reaction allows for the synthesis of a wide array of substituted pyridines. The choice of carbonyl component directly dictates the substitution pattern at the 2- and 3-positions of the final product.
| Carbonyl Reactant | Catalyst | Expected Product Structure | Typical Yield Range (%) | Notes |
| Benzaldehyde | AuCl₃ | 5-Ethyl-2-methyl-3-phenylpyridine | 75-90% | Aromatic aldehydes are generally high-yielding. |
| Cyclohexanone | AuCl₃ | 5-Ethyl-2-methyl-3,4-dihydro-2H-cyclopenta[b]pyridine | 70-85% | Fused-ring systems are readily accessible.[1] |
| Acetone | CuBr | 3,5-Diethyl-2,2-dimethyl-1,2-dihydropyridine (intermediate) -> 3,5-Diethyl-2-methylpyridine | 60-75% | Copper catalysts can also be effective, sometimes offering a more cost-effective alternative.[1] |
| Isobutyraldehyde | AuCl₃ | 5-Ethyl-3-isopropyl-2-methylpyridine | 70-80% | Sterically hindered aldehydes react efficiently. |
Yields are estimates based on analogous reactions reported in the literature and are dependent on precise reaction conditions and purification efficiency.
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete Deprotonation: Ensure the base is anhydrous and added in sufficient excess (1.5 eq.) to neutralize the HCl and drive the equilibrium.
-
Catalyst Deactivation: Use high-purity, anhydrous solvents and reagents. Moisture can deactivate the Lewis acid catalyst.
-
Substrate Decomposition: For sensitive aldehydes, consider running the reaction at a lower temperature (e.g., 60 °C) for a longer duration.
-
-
Formation of Side Products:
-
Aldol Condensation: If significant amounts of aldol products from the carbonyl partner are observed, ensure the base is added at room temperature or below before heating. Using a bulkier base like DIPEA can sometimes mitigate this.
-
Polymerization: If a complex mixture or baseline material is seen on TLC, the reaction concentration may be too high. Try running the reaction at a higher dilution.
-
Conclusion
Hex-1-yn-3-amine hydrochloride is a potent and versatile building block for the rapid assembly of substituted pyridine cores. The reaction with aldehydes and ketones, facilitated by gold or copper catalysis, proceeds through a reliable imine formation/cyclization/aromatization cascade. This one-pot methodology offers high atom economy and provides access to molecular structures of high value to the pharmaceutical and materials science industries. By understanding the mechanistic principles and adhering to the robust protocols outlined herein, researchers can effectively leverage this synthon to accelerate their discovery programs.
References
-
Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]
-
LibreTexts Chemistry. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]
-
Gabriele, B., et al. (2007). Gold-catalyzed synthesis of pyridines from propargylamine and carbonyls. ResearchGate. [Link]
-
PubChem. Hex-3-yn-1-amine. National Center for Biotechnology Information. [Link]
-
Reddy, C. H., et al. (2014). Aza-Diels–Alder reaction between N-aryl-1-oxo-1H-isoindolium ions and tert-enamides: Steric effects on reaction outcome. PMC. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Chemistry Portal. [Link]
-
Gabriele, B., et al. (2007). Sequential Amination/Annulation/Aromatization Reaction of Carbonyl Compounds and Propargylamine: A New One-Pot Approach to Functionalized Pyridines. The Journal of Organic Chemistry. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
O'Donovan, D. H., et al. (2014). C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. Chemical Communications. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]
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Mastering the Sonogashira Coupling: Application Notes for the Synthesis of Functionalized Alkynes such as Hex-1-yn-3-amine
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation has become indispensable in the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced organic materials.[1][3] Its mild reaction conditions and broad functional group tolerance make it a favored tool for medicinal chemists and drug development professionals.[1] This guide provides an in-depth exploration of Sonogashira coupling protocols, with a specific focus on challenging yet valuable substrates like the terminal alkyne Hex-1-yn-3-amine, which incorporates a key amine functional group.
The presence of the amine moiety in Hex-1-yn-3-amine introduces specific considerations that necessitate careful optimization of reaction parameters. This document will delve into both traditional and contemporary Sonogashira protocols, offering detailed experimental procedures, mechanistic insights, and troubleshooting strategies to empower researchers to successfully employ this powerful reaction.
Mechanistic Underpinnings: The Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl/vinyl halide and the alkyne together. The Copper Cycle: The copper co-catalyst activates the terminal alkyne, facilitating its transfer to the palladium center.
The amine base in the reaction mixture plays a crucial dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[1]
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Navigating the Challenges of Aminoalkynes
The presence of an amine, such as in Hex-1-yn-3-amine, can present unique challenges. The lone pair of electrons on the nitrogen can potentially coordinate to the palladium or copper catalyst, leading to catalyst inhibition or deactivation.[5] Furthermore, the amine can act as a base, influencing the overall basicity of the reaction medium. To circumvent these issues, two primary strategies are employed: the use of a protecting group for the amine or the careful selection of reaction conditions that are tolerant of the free amine.
Protocol I: The Classic Approach - Pd/Cu Catalysis with Amine Protection
This protocol is a robust and widely applicable method, particularly when dealing with sensitive substrates or when aiming for the highest possible yields. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is a common and effective strategy.
Step 1: Protection of Hex-1-yn-3-amine
Rationale: The Boc group temporarily masks the nucleophilicity and coordinating ability of the amine, preventing interference with the catalytic cycle.
-
Procedure: To a solution of Hex-1-yn-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS). Work-up involves washing with aqueous solutions to remove excess reagents and purification by column chromatography to yield N-Boc-Hex-1-yn-3-amine.
Step 2: Sonogashira Coupling of N-Boc-Hex-1-yn-3-amine
Rationale: The classic Pd(PPh₃)₄/CuI system is a well-established and highly effective catalyst combination for a broad range of substrates.[6][7] The use of an amine base like triethylamine or diisopropylamine is standard.[1]
-
Materials:
-
N-Boc-Hex-1-yn-3-amine (1.2 eq)
-
Aryl halide (e.g., Iodobenzene, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[7]
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add N-Boc-Hex-1-yn-3-amine to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection of the Coupled Product
Rationale: The Boc group is readily cleaved under acidic conditions to reveal the free amine in the final product.
-
Procedure: Dissolve the purified N-Boc protected coupled product in a solvent such as dichloromethane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product. Purify as needed.
Protocol II: The Modern Approach - Copper-Free Sonogashira Coupling
The development of copper-free Sonogashira protocols has been a significant advancement, addressing the issue of homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in copper-catalyzed systems.[8] These methods often employ specialized palladium catalysts and ligands and may be performed with or without an amine base.[8][9]
Rationale: This approach simplifies the reaction setup, reduces potential side products, and avoids the use of a potentially toxic copper co-catalyst. This can be particularly advantageous when working with substrates that are sensitive to copper salts.
-
Materials:
-
Hex-1-yn-3-amine (unprotected, 1.2 eq)
-
Aryl halide (e.g., Bromobenzene, 1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like pyrrolidine)[8][10]
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene)[9]
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, degassed solvent and the base.
-
Add the unprotected Hex-1-yn-3-amine.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until completion.
-
Work-up and purification are performed as described in Protocol I.
-
Figure 2: Experimental workflows for Sonogashira coupling of Hex-1-yn-3-amine.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of protocol and specific reagents can significantly impact the outcome of the reaction. The following table provides a summary of typical reaction parameters for the Sonogashira coupling of amino-functionalized alkynes.
| Parameter | Protocol I (Classic Pd/Cu) | Protocol II (Copper-Free) |
| Alkyne Substrate | N-Boc-Hex-1-yn-3-amine | Hex-1-yn-3-amine (unprotected) |
| Aryl Halide | Iodides > Bromides | Bromides > Iodides (ligand dependent) |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(MeCN)₂ |
| Catalyst Loading | 1-5 mol% | 0.5-5 mol% |
| Co-catalyst | CuI (2-10 mol%) | None |
| Ligand | PPh₃ (often part of catalyst) | PPh₃, P(t-Bu)₃, XPhos, SPhos |
| Base | Et₃N, DIPEA, Piperidine | Cs₂CO₃, K₂CO₃, K₃PO₄, Pyrrolidine |
| Solvent | THF, DMF, Toluene | Dioxane, Acetonitrile, DMF, Toluene |
| Temperature | Room Temperature to 60 °C | 60 °C to 120 °C |
| Typical Yields | 70-95% | 60-90% |
Expert Insights and Troubleshooting
Catalyst Selection and Handling:
-
Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and should be handled under an inert atmosphere.[7]
-
Palladium(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are more stable and are reduced in situ to the active Pd(0) species.[7]
-
The choice of phosphine ligand is critical in copper-free systems. Bulky, electron-rich ligands often promote the reaction with less reactive aryl bromides.[11]
Solvent and Base Compatibility:
-
The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[12]
-
The choice of base can influence the reaction rate and outcome. Inorganic bases are often preferred in copper-free protocols to avoid potential coordination with the palladium center.[13]
Common Pitfalls and Solutions:
-
Low or No Conversion: This can be due to inactive catalyst, insufficient degassing, or the presence of impurities.[12] Ensure all reagents and solvents are of high quality and that the reaction is performed under strictly anaerobic conditions.[12]
-
Homocoupling (Glaser Product): This is a common side reaction in copper-catalyzed systems, especially in the presence of oxygen.[8] Switching to a copper-free protocol or ensuring rigorous exclusion of air can mitigate this issue.
-
Catalyst Decomposition (Formation of Palladium Black): This indicates catalyst instability and can be caused by high temperatures or incompatible solvents.[14] Using a more robust ligand or lowering the reaction temperature may help.
Conclusion: A Versatile Tool for Drug Discovery
The Sonogashira coupling is a powerful and versatile reaction that has found widespread application in the synthesis of pharmaceutically relevant molecules. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can successfully employ this methodology for the synthesis of complex molecules containing the valuable alkynyl amine motif. The choice between a classic copper-catalyzed approach with amine protection and a modern copper-free protocol will depend on the specific substrate, desired scale, and available resources. With the detailed protocols and expert insights provided in this guide, scientists and drug development professionals are well-equipped to harness the full potential of the Sonogashira coupling in their research endeavors.
References
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]
-
Borah, A. J., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(29), 18265–18277. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
-
Nikoshvili, L. Z., et al. (2021). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. Available at: [Link]
-
Li, J., et al. (2018). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 16(30), 5484-5488. Available at: [Link]
-
Batey, R. A., et al. (2003). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes under Mild Conditions: Use of Surfactants in Cross-Coupling Reactions. Organic Letters, 5(23), 4381–4384. Available at: [Link]
-
Yasaka, N., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences, 34(10), 1183-1188. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wang, L., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 5(1), 1-10. Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623. Available at: [Link]
-
Islam, K., et al. (2020). The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides... ResearchGate. Available at: [Link]
-
Wipf, P. (2009). Organometallics - Pd Feature. University of Pittsburgh. Available at: [Link]
-
Plenio, H., & Fleck, T. J. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 17(33), 9198-9206. Available at: [Link]
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623. Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]
-
Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Breitenfeld, J., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 25(9), 2096–2105. Available at: [Link]
-
Liu, Y., et al. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 25(29), 5468–5472. Available at: [Link]
-
Alami, M., et al. (2001). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. The Journal of Organic Chemistry, 66(9), 3010–3012. Available at: [Link]
-
Kopchuk, D. S., et al. (2019). Sonogashira cross-coupling reactions from alkynes 6-9. ResearchGate. Available at: [Link]
-
Al-Amin, M. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623. Available at: [Link]
-
Hawker, C. J., et al. (2005). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules, 38(14), 5913–5922. Available at: [Link]
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Use of Hex-1-yn-3-amine hydrochloride as a building block for heterocyclic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of medicinal chemistry and materials science. Hex-1-yn-3-amine hydrochloride emerges as a highly valuable and versatile building block, possessing both a nucleophilic primary amine and a reactive terminal alkyne. This unique bifunctionality allows for its participation in a diverse array of cyclization and multicomponent reactions, providing access to a wide spectrum of substituted pyrroles, pyridines, and quinolines. This guide provides an in-depth exploration of the synthetic utility of Hex-1-yn-3-amine hydrochloride, complete with detailed mechanistic insights and field-proven experimental protocols.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation. While specific experimental data for Hex-1-yn-3-amine hydrochloride is not widely published, we can extrapolate key characteristics from closely related analogs.
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C₆H₁₂ClN | - |
| Molecular Weight | 133.62 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid | Analogy with other amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents. | General solubility of amine hydrochlorides |
| Melting Point | Not available. | - |
| Handling and Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep container tightly closed. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] | [2] |
Safety Precautions: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[2] Inhalation of dust should be avoided. In case of contact, rinse the affected area with copious amounts of water. As with all chemicals, consult the Safety Data Sheet (SDS) before use.
I. Synthesis of Substituted Pyrroles: The Paal-Knorr Reaction and Beyond
The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals. Hex-1-yn-3-amine hydrochloride provides a direct entry into diversely substituted pyrroles through reactions that leverage its primary amine functionality.
A. Mechanism: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[3][4] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.[5]
Caption: Paal-Knorr synthesis of pyrroles.
B. Experimental Protocol: Synthesis of 1-(1-Propyl-prop-2-ynyl)-2,5-dimethyl-1H-pyrrole
This protocol details the synthesis of a substituted pyrrole using Hex-1-yn-3-amine hydrochloride and acetonylacetone (a 1,4-dicarbonyl compound).
Materials:
-
Hex-1-yn-3-amine hydrochloride
-
Acetonylacetone (Hexane-2,5-dione)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Neutralization of the Amine Hydrochloride:
-
In a 100 mL round-bottom flask, dissolve Hex-1-yn-3-amine hydrochloride (1.0 eq) in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8, check with pH paper).
-
Extract the free amine with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free Hex-1-yn-3-amine. Caution: The free amine may be volatile.
-
-
Paal-Knorr Cyclization:
-
To the flask containing the crude free amine, add ethanol (50 mL) and acetonylacetone (1.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(1-propyl-prop-2-ynyl)-2,5-dimethyl-1H-pyrrole.
-
| Reactant | Molar Ratio | Notes |
| Hex-1-yn-3-amine | 1.0 | Generated in situ from the hydrochloride salt. |
| Acetonylacetone | 1.1 | A slight excess ensures complete consumption of the amine. |
| Solvent | Ethanol | A common solvent for Paal-Knorr reactions. |
| Temperature | Reflux | Provides sufficient energy for the cyclization and dehydration steps. |
II. Synthesis of Substituted Pyridines: Multicomponent Strategies
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. Hex-1-yn-3-amine hydrochloride can serve as the nitrogen source in multicomponent reactions for the construction of highly substituted pyridines.
A. Mechanism: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines from an enamine and an alkynone.[6][7][8] The reaction involves a Michael addition of the enamine to the alkynone, followed by a series of isomerizations and a final cyclodehydration to furnish the pyridine ring.[9] While Hex-1-yn-3-amine itself is not an enamine, it can be a precursor to an enamine in situ or used in modified Bohlmann-Rahtz procedures.
Caption: Bohlmann-Rahtz synthesis of pyridines.
B. Experimental Protocol: Three-Component Synthesis of a Substituted Pyridine
This protocol outlines a one-pot, three-component reaction for the synthesis of a polysubstituted pyridine, adapting the principles of the Bohlmann-Rahtz reaction.
Materials:
-
Hex-1-yn-3-amine hydrochloride
-
Ethyl acetoacetate
-
An alkynone (e.g., 1-phenylprop-2-yn-1-one)
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
One-Pot Reaction:
-
In a 100 mL round-bottom flask, combine Hex-1-yn-3-amine hydrochloride (1.0 eq), ethyl acetoacetate (1.0 eq), the alkynone (1.0 eq), and ammonium acetate (5.0 eq).
-
Add ethanol (50 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted pyridine.
-
| Component | Molar Ratio | Role |
| Hex-1-yn-3-amine HCl | 1.0 | Nitrogen source |
| Ethyl acetoacetate | 1.0 | 1,3-Dicarbonyl component |
| Alkynone | 1.0 | Alkyne component |
| Ammonium acetate | 5.0 | Acts as a catalyst and ammonia source |
| Solvent | Ethanol | Common solvent for this type of condensation |
| Temperature | Reflux | Drives the reaction to completion |
III. Synthesis of Substituted Quinolines: The Friedländer Annulation
The quinoline scaffold is a key component in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer synthesis offers a straightforward approach to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]
A. Mechanism: The Friedländer Synthesis
The Friedländer synthesis can be catalyzed by either acid or base. The reaction initiates with the formation of an enamine or enolate from the α-methylene ketone, which then attacks the carbonyl group of the 2-aminoaryl ketone. Subsequent cyclization and dehydration afford the quinoline product.[12]
Caption: Friedländer synthesis of quinolines.
B. Experimental Protocol: Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a quinoline derivative using a 2-aminoaryl ketone and Hex-1-yn-3-amine as the source of the α-methylene component after an initial transformation.
Materials:
-
Hex-1-yn-3-amine hydrochloride
-
A 2-aminoaryl ketone (e.g., 2-aminobenzophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Initial Transformation and Cyclization:
-
In a 100 mL round-bottom flask, dissolve Hex-1-yn-3-amine hydrochloride (1.0 eq) and 2-aminobenzophenone (1.0 eq) in ethanol (50 mL).
-
Add powdered potassium hydroxide (2.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction to reflux with stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted quinoline.
-
| Component | Molar Ratio | Role |
| Hex-1-yn-3-amine HCl | 1.0 | Precursor to the α-methylene component |
| 2-Aminobenzophenone | 1.0 | 2-Aminoaryl ketone |
| Potassium hydroxide | 2.0 | Base catalyst |
| Solvent | Ethanol | Common solvent for Friedländer synthesis |
| Temperature | Reflux | Promotes the condensation and cyclization |
IV. Gold-Catalyzed Cyclizations: A Modern Approach
Homogeneous gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack.[13][14][15] Gold(I) catalysts can efficiently promote the intramolecular cyclization of aminoalkynes like Hex-1-yn-3-amine to generate a variety of nitrogen-containing heterocycles.[16]
A. Mechanistic Rationale
Gold(I) catalysts act as soft π-acids, coordinating to the alkyne moiety of Hex-1-yn-3-amine. This coordination increases the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by the pendant amine nucleophile. The regioselectivity of the cyclization (endo vs. exo) can often be controlled by the choice of catalyst and reaction conditions.
Caption: Gold-catalyzed cyclization of an aminoalkyne.
B. General Protocol for Gold-Catalyzed Intramolecular Hydroamination
This protocol provides a general procedure for the gold-catalyzed cyclization of Hex-1-yn-3-amine. The specific product will depend on the reaction conditions and any subsequent transformations.
Materials:
-
Hex-1-yn-3-amine (prepared from the hydrochloride salt)
-
Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (1-5 mol%).
-
Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Add Hex-1-yn-3-amine (1.0 eq) to the flask via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the gold catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired heterocyclic product.
-
| Parameter | Variation | Influence |
| Gold Catalyst | Different ligands (e.g., phosphines, N-heterocyclic carbenes) and counterions. | Can affect catalytic activity and selectivity. |
| Solvent | Dichloromethane, toluene, acetonitrile, etc. | Can influence reaction rate and solubility. |
| Temperature | Room temperature to elevated temperatures. | Can affect reaction rate and selectivity. |
Conclusion
Hex-1-yn-3-amine hydrochloride is a readily accessible and highly versatile building block for the synthesis of a wide range of substituted pyrroles, pyridines, and quinolines. Its bifunctional nature allows for its participation in both classical named reactions and modern catalytic transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to harness the full synthetic potential of this valuable synthon.
References
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LookChem. hex-1-en-3-amine. [Link]
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PubChem. 1-Hexen-3-yne. [Link]
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PubChem. Hex-1-yn-3-one. [Link]
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PubChem. Hex-3-YN-1-amine. [Link]
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PubChem. But-3-yn-1-amine hydrochloride. [Link]
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A new avenue to the synthesis of highly substituted pyrroles: synthesis from N-propargylamines. RSC Advances. [Link]
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Hashmi, A. S. K.; et al. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]
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A3 coupling reaction of primary aromatic amine for the synthesis of indolylquinolines derivatives. ResearchGate. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
-
Cera, G.; et al. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. [Link]
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Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones1. The Journal of Organic Chemistry. [Link]
-
Roy, D.; et al. Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis–Cyclization Reaction. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. 3.1: A3 Coupling Reaction. [Link]
-
Weng, J.; et al. Synthesis of Polysubstituted Pyrroles from Activated Alkynes and N-Propargylamines through Base-Catalyzed Cascade Reaction. European Journal of Organic Chemistry. [Link]
-
Automated Topology Builder. Hex-1-yne | C6H10 | MD Topology | NMR | X-Ray. [Link]
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Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Florida Tech Scholarship Repository. [Link]
-
Gold catalyzed synthesis of biologically active heterocycles from ynamides. Journal of Synthetic Chemistry. [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]
-
Bagley, M. C.; et al. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules. [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Alcaide, B.; et al. Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. Beilstein Journal of Organic Chemistry. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. National Institutes of Health. [Link]
-
Investigating the Synthesis of Heterocycles via Gold Catalyzed Cyclizations and Cyclo-Dehydrating Reactions. Digital Commons @ Otterbein. [Link]
-
The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]
-
Castagnolo, D.; et al. Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]
-
Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes. National Institutes of Health. [Link]
-
PubChem. (3R)-hex-1-en-3-amine. [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]
-
PubChem. Hex-5-yn-1-amine hydrochloride. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
Sources
- 1. Hex-5-yn-1-amine hydrochloride | C6H12ClN | CID 71756008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. But-3-yn-1-amine hydrochloride | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. rgmcet.edu.in [rgmcet.edu.in]
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- 8. youtube.com [youtube.com]
- 9. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 12. researchgate.net [researchgate.net]
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- 15. BJOC - Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams [beilstein-journals.org]
- 16. jsynthchem.com [jsynthchem.com]
Application Note & Protocol: Chiral Separation of Hex-1-yn-3-amine Enantiomers by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details robust methodologies for the analytical and semi-preparative chiral separation of Hex-1-yn-3-amine enantiomers using High-Performance Liquid Chromatography (HPLC). The resolution of chiral primary amines, particularly those with functionalities like propargyl groups, is critical in pharmaceutical development, where enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides two validated approaches: the direct resolution on a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization. We delve into the causal mechanisms behind method development choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving baseline separation.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property in drug design and development. Enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, often interact differently with the chiral environment of the human body, leading to varied therapeutic effects or toxicity profiles. Consequently, regulatory bodies worldwide mandate the characterization and often the separation of enantiomers for new chemical entities.
Hex-1-yn-3-amine, a chiral primary amine featuring a terminal alkyne, represents a class of compounds that are valuable synthetic intermediates. However, its primary amine function presents a significant challenge in chromatography, often leading to deleterious interactions with the silica support of columns and resulting in poor peak shape and resolution.[1] This guide provides systematic protocols to overcome these challenges.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for enantioselective separation due to its versatility, sensitivity, and scalability.[2][3] The two primary strategies for HPLC-based chiral separation are:
-
Direct Separation: Utilizes a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[4]
-
Indirect Separation: Involves derivatizing the enantiomers with a chiral reagent to form stable diastereomers, which can then be separated on a standard, achiral stationary phase.[5][6]
Both approaches are detailed herein, providing a comprehensive toolkit for the successful resolution of Hex-1-yn-3-amine.
Direct Enantioseparation using a Chiral Stationary Phase (CSP)
The direct method is often preferred for its simplicity, as it avoids sample modification.[4] The success of this approach hinges on the selection of an appropriate CSP and the optimization of the mobile phase. For primary amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[1][7][8]
Rationale for CSP Selection
Polysaccharide-derived CSPs, such as those based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), provide a complex chiral environment with grooves and cavities.[9] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate groups of the chiral selector.
The basicity of the amine in Hex-1-yn-3-amine necessitates the use of mobile phase additives to suppress unwanted ionic interactions with residual silanols on the silica surface and to modulate the primary interactions with the CSP.[7]
Experimental Protocol: Direct Separation
This protocol outlines a screening process to identify optimal conditions for the separation of Hex-1-yn-3-amine enantiomers.
Workflow for Direct Chiral Separation
Caption: Workflow for direct chiral method development.
Instrumentation:
-
HPLC System with quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Materials:
-
Racemic Hex-1-yn-3-amine
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)
-
Diethylamine (DEA) and Trifluoroacetic Acid (TFA)
-
Recommended Columns:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Larihc® CF6-P (Derivatized Cyclofructan)
-
Protocol Steps:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic Hex-1-yn-3-amine in the initial mobile phase to be tested.
-
Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening Conditions (Normal Phase - NP):
-
Mobile Phase: Hexane/IPA (90:10, v/v) with 0.1% DEA. The basic additive (DEA) is crucial to prevent peak tailing of the primary amine.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 5 µL
-
-
Initial Screening Conditions (Polar Organic - PO):
-
Mobile Phase: ACN/EtOH (95:5, v/v) with 0.1% TFA. In this mode, an acidic additive can protonate the amine, which may enhance interaction with the CSP.[7]
-
Maintain other parameters as in the NP mode.
-
-
Method Optimization: Based on the initial screening results, systematically adjust the following parameters to achieve a resolution (Rs) > 1.5:
-
Alcohol Modifier: Vary the percentage of IPA or EtOH in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution.
-
Additive Concentration: Optimize the concentration of DEA or TFA (typically between 0.05% and 0.2%).
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.
-
Expected Results & Data Presentation
Successful separation will yield two distinct peaks corresponding to the two enantiomers. The data below represents a hypothetical, optimized separation on a polysaccharide-based CSP.
| Parameter | Value | Description |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Cellulose-based CSP |
| Mobile Phase | Hexane/IPA/DEA (85:15:0.1, v/v/v) | Normal Phase with basic additive |
| Flow Rate | 1.0 mL/min | Standard analytical flow |
| Temperature | 25 °C | Ambient temperature |
| Detection | 210 nm | UV detection |
| Retention Time (t_R1) | 8.2 min | First eluting enantiomer |
| Retention Time (t_R2) | 9.5 min | Second eluting enantiomer |
| Retention Factor (k1) | 2.28 | (t_R1 - t_0) / t_0 |
| Retention Factor (k2) | 2.80 | (t_R2 - t_0) / t_0 |
| Selectivity (α) | 1.23 | k2 / k1 |
| Resolution (Rs) | 1.85 | 2(t_R2 - t_R1) / (w1 + w2) |
Assuming a dead time (t_0) of 2.5 minutes.
Indirect Enantioseparation via Pre-Column Derivatization
The indirect approach is a powerful alternative when direct methods fail or when enhanced detection sensitivity is required.[10] This method converts the enantiomeric pair into a pair of diastereomers using an enantiomerically pure derivatizing reagent.[6] The resulting diastereomers have different physicochemical properties and can be separated on a conventional achiral column, such as a C18.
Rationale for Derivatization Reagent Selection
For primary amines, several reagents are effective. We will focus on (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), a widely used chiral derivatizing reagent.[11]
-
Mechanism: FLEC reacts with the primary amine of Hex-1-yn-3-amine to form stable carbamate diastereomers.
-
Advantages: The reaction is rapid and proceeds under mild conditions. The fluorenyl group introduces a strong chromophore and fluorophore, significantly enhancing detection sensitivity by UV or fluorescence detectors.[10]
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Hex-1-yn-3-amine Hydrochloride
Welcome to the technical support center for the synthesis and purification of Hex-1-yn-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis. Each issue is presented in a question-and-answer format with detailed, step-by-step protocols for resolution.
Issue 1: My final Hex-1-yn-3-amine hydrochloride product is oily and won't crystallize.
Answer:
An oily product typically indicates the presence of significant impurities that disrupt the crystal lattice formation or the presence of residual solvent. The most common culprits are unreacted starting materials, particularly aldehydes, or an incorrect stoichiometry of hydrochloric acid.
Causality: The free amine form of Hex-1-yn-3-amine is a liquid at room temperature. For the hydrochloride salt to crystallize effectively, it must be of high purity. Aldehyde impurities can form imines or other condensation products, while excess or insufficient HCl can lead to a mixture of the free base and the salt, preventing proper crystallization.
Troubleshooting Protocol:
-
Verify Salt Formation: First, ensure the pH of a small sample dissolved in water is acidic (pH 2-4). If it is neutral or basic, your amine has not been fully protonated. Add a stoichiometric amount of HCl (e.g., as a solution in diethyl ether or isopropanol) to the crude product dissolved in a minimal amount of a suitable solvent like isopropanol, and then attempt to precipitate the salt by adding a non-polar solvent like diethyl ether or hexanes.
-
Perform an Acid-Base Extraction: To remove neutral organic impurities, it is best to revert the hydrochloride salt to the free amine for purification.
-
Dissolve the oily product in deionized water.
-
Make the aqueous solution basic (pH > 10) by the dropwise addition of a strong base, such as 2M NaOH. Monitor the pH with litmus paper or a pH meter.
-
Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent in vacuo.
-
-
Re-formation of the Hydrochloride Salt:
-
Dissolve the purified free amine (which should now be free of non-basic impurities) in a minimal amount of a dry solvent like diethyl ether or isopropanol.
-
Add a calculated amount (1.0 equivalents) of HCl solution (e.g., 2M in diethyl ether) dropwise while stirring.
-
The hydrochloride salt should precipitate as a white solid. If it oils out, try cooling the solution or scratching the side of the flask.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Issue 2: My ¹H NMR spectrum shows unreacted aldehyde starting material.
Answer:
Residual aldehyde is a common impurity, often due to incomplete reaction or inefficient workup. Aldehydes can be tricky to remove from the final product due to their similar polarity to the amine in some cases.
Causality: The primary method for removing aldehydes is through an effective aqueous workup. Since aldehydes are neutral, they can be separated from the amine salt via acid-base extraction[1][2][3].
Purification Protocol: Selective Acid-Base Extraction
This protocol is designed to isolate the basic amine from the neutral aldehyde impurity.
Sources
Technical Support Center: Propargylamine Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propargylamines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these versatile yet reactive compounds. As crucial building blocks in medicinal chemistry and materials science, understanding their stability is paramount to ensuring experimental success and data integrity.[1][2]
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing unexpected peaks in my LC-MS and/or NMR analysis after a reaction. What are the likely culprits?
A1: The appearance of unexpected signals often points to side reactions or degradation involving the propargylamine moiety. The high reactivity of both the terminal alkyne and the amine functional group makes these compounds susceptible to several unintended transformations.
-
Probable Cause 1: Oxidative Homocoupling (Glaser Coupling): If your reaction involves a copper catalyst and is not performed under strictly anaerobic conditions, the terminal alkyne of your propargylamine can dimerize. This "Glaser coupling" is a well-known side reaction that forms a diacetylene species, which would appear as a new product with roughly double the mass of your starting material.[3]
-
Probable Cause 2: Isomerization to Allenes: Under basic or thermal stress, the triple bond of a propargylamine can rearrange to form a less stable, but highly reactive, allene (a compound with C=C=C bonds).[4] This can lead to a cascade of further reactions.
-
Probable Cause 3: Cyclization: Depending on the structure of your molecule, the amine group (or another nucleophile within the molecule) can attack the alkyne in an intramolecular fashion, leading to cyclic products such as quinolines or other heterocycles.[4] This is often catalyzed by residual transition metals.
-
Probable Cause 4: Reaction with Oxidants: Propargylamines can undergo oxidative degradation, particularly at the C-H bond adjacent to the nitrogen, especially in the presence of oxidants like tert-butyl hydroperoxide (TBHP) or even atmospheric oxygen, a process sometimes exploited in cross-dehydrogenative coupling (CDC) reactions.[3]
Recommended Actions:
-
Run Control Reactions: Omit the coupling partners to see if the propargylamine degrades on its own under the reaction conditions.
-
Ensure Inert Atmosphere: For metal-catalyzed reactions, thoroughly degas your solvents and run the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Catalyst Choice: If Glaser coupling is suspected, ensure you are using the correct copper oxidation state (typically Cu(I) for A3 coupling) and consider adding a ligand that can suppress homocoupling.
-
Thorough Characterization: Use 2D NMR techniques (COSY, HMBC) to elucidate the structure of major impurities.
Q2: My purified propargylamine, which was initially a colorless liquid, has turned yellow or brown during storage. Is it still usable?
A2: A change in color is a definitive visual indicator of chemical degradation. The yellow or brown hue is typically due to the formation of conjugated oligomers, polymers, or oxidation products. The compound is likely no longer pure and its use could compromise your experimental results.
-
Primary Cause: Air and Light Sensitivity: Propargylamine and its derivatives are frequently sensitive to air, light, and moisture.[5][6] Oxygen can initiate radical chain reactions, leading to polymerization. UV light can also provide the energy to initiate these degradation pathways.[7]
Recommended Actions:
-
Re-purification: If the material is critical, you may attempt to re-purify it via chromatography or distillation. However, the degradation may be irreversible.
-
Implement Proper Storage Protocols: For all propargylamines, adhere to the following storage best practices:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen.[5]
-
Low Temperature: Keep refrigerated at 2-8 °C.
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil.[6]
-
Seal Tightly: Use vials with tight-fitting caps (e.g., with PTFE liners) to protect from atmospheric moisture, as many are hygroscopic.[6]
-
Q3: My A³ coupling (aldehyde, alkyne, amine) reaction to synthesize a propargylamine is failing or giving very low yields. How can I troubleshoot this?
A3: The A³ multicomponent reaction is a cornerstone of propargylamine synthesis, but its success is sensitive to several factors.[1][8]
-
Probable Cause 1: Inactive Catalyst: Copper(I) salts, the most common catalysts, can oxidize to the less active Cu(II) form in the presence of air.
-
Probable Cause 2: Poor Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate formed from the aldehyde and amine. If this equilibrium is unfavorable (e.g., due to steric hindrance or electronic effects), the overall reaction rate will be slow.
-
Probable Cause 3: Unfavorable Solvent: The choice of solvent can dramatically affect reaction rates and yields. While many solvents are used, sometimes solvent-free conditions provide the best results.[9]
-
Probable Cause 4: Alkyne Reactivity: Electron-deficient alkynes or highly hindered alkynes may react sluggishly.
Recommended Actions:
-
Use Fresh Catalyst: Employ freshly opened or purified Cu(I) salts (e.g., CuI, CuBr).
-
Drive Iminium Formation: Consider pre-stirring the aldehyde and amine, sometimes with a dehydrating agent like molecular sieves, before adding the alkyne and catalyst.
-
Optimize Reaction Conditions:
-
Screen Solvents: Test a range of solvents (e.g., toluene, acetonitrile, water, or solvent-free).
-
Vary Temperature: While many reactions run at room temperature, gentle heating (40-80 °C) can sometimes improve yields, though it may also increase side products.[10]
-
-
Consider a Different Catalyst System: If copper fails, catalyst systems based on gold, silver, or iridium have also been successfully employed for this transformation.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that influence the stability of propargylamines?
A1: The stability of a propargylamine is governed by its susceptibility to several environmental factors:
-
Oxygen: As discussed, atmospheric oxygen is a key driver of degradation, leading to oxidative decomposition and polymerization.[3]
-
pH: Both strongly acidic and strongly basic conditions can promote degradation. Acids can catalyze hydration of the alkyne or other rearrangements, while bases can promote isomerization to allenes. The optimal pH for stability is often near neutral.[12]
-
Light: Many organic molecules, including those with unsaturated bonds like alkynes, are susceptible to photodegradation.[13][14] UV light, in particular, can initiate radical processes.
-
Temperature: Elevated temperatures accelerate all degradation pathways.[15] Propargylamines have shown peak degradation temperatures in thermal analyses, but slow degradation can occur even at room temperature over long periods.[15][16]
-
Metals: Trace amounts of transition metals can catalyze a variety of degradation pathways, including oxidation and cyclization.[4]
Q2: What are the most common chemical degradation pathways for propargylamines?
A2: Three primary pathways account for the majority of degradation events. Understanding these can help in predicting and identifying unwanted byproducts.
-
Oxidative Decomposition: This is often the most prevalent pathway under ambient conditions. It can involve the dimerization of the alkyne (Glaser coupling) or oxidation at the carbon adjacent to the nitrogen, which can lead to the formation of iminium ions and subsequent decomposition products.[3]
-
Isomerization: The terminal alkyne can isomerize to an internal alkyne or an allene. This is particularly relevant for propargylamines with acidic protons and can be catalyzed by base.
-
Cyclization: For propargylamines with appropriate substitution patterns, an intramolecular nucleophilic attack of the amine onto the alkyne moiety can occur, leading to the formation of stable heterocyclic rings.[4]
Below is a diagram illustrating the potential fate of a propargylamine under different conditions.
Caption: Key degradation pathways for propargylamines.
Q3: What are the definitive best practices for the long-term storage and handling of propargylamine compounds?
A3: To ensure the longevity and purity of your propargylamine samples, a multi-faceted approach to storage and handling is essential.
-
Storage:
-
Atmosphere: Always store under a dry, inert atmosphere (argon is preferred).[5]
-
Temperature: Refrigerate at 2-8 °C for long-term storage.
-
Container: Use amber glass vials with PTFE-lined screw caps to protect from light and prevent leakage or contamination.[6]
-
Aliquotting: For frequently used samples, aliquot the material into smaller, single-use vials upon receipt. This prevents repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.
-
-
Handling:
-
Inert Techniques: Handle the material under an inert atmosphere whenever possible (e.g., in a glovebox or using Schlenk line techniques).
-
Avoid Contaminants: Be mindful of incompatible materials. Propargylamines should be kept away from strong oxidizing agents, strong acids, acid chlorides, and carbon dioxide.[5][6]
-
Use Clean Equipment: Ensure all glassware and spatulas are scrupulously dry.
-
Q4: What are the most effective analytical techniques for conducting a stability study on a novel propargylamine?
A4: A comprehensive stability study requires techniques that can both quantify the parent compound and identify potential degradants.
-
Primary Technique (Quantitative): High-Performance Liquid Chromatography (HPLC) with UV (DAD) and/or Mass Spectrometric (MS) detection is the gold standard.[17] An HPLC-UV method can accurately track the decrease in the parent peak area over time, while HPLC-MS is invaluable for detecting and obtaining mass information on new, lower-level impurities.[17]
-
Confirmatory Technique (Structural): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying the structure of any significant degradation products that are isolated from forced degradation studies.
-
Supporting Technique: Fourier-Transform Infrared (FTIR) Spectroscopy can be a quick check to monitor the integrity of the alkyne group by observing the characteristic C≡C and ≡C-H stretching frequencies.[15]
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of a propargylamine and to identify likely degradation products that could form under long-term storage.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the propargylamine in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60 °C (in parallel with a room temperature control).
-
Photolytic: Expose to a photostability chamber with UV/Vis light (in parallel with a dark control).
-
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial, neutralize if necessary, and dilute to a standard concentration.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Evaluation: Calculate the percentage of the parent compound remaining. Assess mass balance to ensure all major components are detected. Identify and quantify any significant degradation products.
Protocol 2: Monitoring Propargylamine Stability in Solution
This protocol is for assessing the stability of a propargylamine in a specific formulation or solvent system under intended storage conditions.
-
Preparation: Prepare the propargylamine solution in the desired solvent/formulation at the target concentration.
-
Storage: Divide the solution into multiple amber HPLC vials, seal them, and store them under the desired conditions (e.g., 4 °C, 25 °C, 40 °C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Analysis at T=0: Immediately analyze three replicate vials to establish the initial concentration and purity profile.
-
Analysis at Subsequent Time Points: At each time point, remove three vials from storage, allow them to equilibrate to room temperature, and analyze by HPLC-UV.
-
Data Reporting: Report the average % of the parent compound remaining relative to T=0 and the area % of any new impurity peaks observed.
Section 4: Data Summary Table
The following table provides a generalized summary of expected stability for a typical N-aryl or N-alkyl propargylamine under forced degradation conditions. Actual results will be structure-dependent.
| Stress Condition | Temperature | Typical Observation | Potential Major Degradants |
| 0.1 M HCl | 60 °C | Moderate degradation | Hydration products (ketones), cyclization products |
| 0.1 M NaOH | 60 °C | Rapid degradation | Isomerization products (allenes), polymeric material |
| 3% H₂O₂ | 25 °C | Very rapid degradation | Oxidized dimers, complex mixture of small fragments |
| Heat (in solution) | 60 °C | Slow to moderate degradation | Self-reaction products, dimers, cyclized compounds |
| Light (UV/Vis) | 25 °C | Slow degradation, color change | Polymeric material, photo-oxidation products |
Section 5: References
-
Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. IRIS Institutional Research Information System. Available at: [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology. Available at: [Link]
-
Propargylamine - Wikipedia. Wikipedia. Available at: [Link]
-
Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. Available at: [Link]
-
Propargylamines synthesized with different amines under UV light irradiation. ResearchGate. Available at: [Link]
-
Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available at: [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. Available at: [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available at: [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. Available at: [Link]
-
Synthesis of propargylic amines. Organic Chemistry Portal. Available at: [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC. Available at: [Link]
-
Propargylamine | C3H5N | CID 239041. PubChem - NIH. Available at: [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. PMC - NIH. Available at: [Link]
-
Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. Available at: [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Study on kinetic parameters of thermal decomposition reaction and thermal stability of 3, 4-bis(3-nitrofurazan-4-yl)furoxan based on kissinger method | Request PDF. ResearchGate. Available at: [Link]
-
Photodegradation performance of g-C3N4 fabricated by directly heating melamine. PubMed. Available at: [Link]
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- 12. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 14. Photodegradation performance of g-C3N4 fabricated by directly heating melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. research.uniupo.it [research.uniupo.it]
Proper storage conditions for Hex-1-yn-3-amine hydrochloride to prevent degradation
Welcome to the technical support guide for Hex-1-yn-3-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, impacting experimental reproducibility and the validity of your results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Hex-1-yn-3-amine hydrochloride?
To prevent degradation, Hex-1-yn-3-amine hydrochloride should be stored in a cool, dry, and dark place under an inert atmosphere.[1][2] The hydrochloride salt form is generally more stable and easier to handle than the free amine.[3]
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes the rate of potential degradation reactions. While room temperature storage is possible for short periods, refrigeration is recommended for long-term stability.[4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture-mediated degradation.[1][2] |
| Light | Amber vial or dark location | Prevents potential light-catalyzed degradation reactions. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen.[1][2][6][7][8] Avoid metal containers as hydrochloric acid can be corrosive.[9] |
| Moisture | Store in a desiccator | Hex-1-yn-3-amine hydrochloride is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.[4][5] |
Q2: I've been storing my Hex-1-yn-3-amine hydrochloride at room temperature. Is it still usable?
While not ideal for long-term storage, short-term storage at room temperature, especially if the container is unopened and properly sealed, may not result in significant degradation. However, for critical applications, it is highly recommended to verify the compound's purity before use.
Experimental Protocol: Purity Verification by ¹H NMR
-
Sample Preparation: Accurately weigh a small sample (1-5 mg) of your Hex-1-yn-3-amine hydrochloride.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard (Optional but Recommended): Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of a pure, new batch of Hex-1-yn-3-amine hydrochloride. Look for the appearance of new signals or changes in the integration of existing peaks, which could indicate the presence of degradation products.
Troubleshooting Guide
Problem 1: My reaction yield is lower than expected when using an older batch of Hex-1-yn-3-amine hydrochloride.
This is a common issue and often points to compound degradation. The primary culprits are exposure to moisture and/or oxygen.
Causality:
-
Hydrolysis: As a hydrochloride salt, the compound is susceptible to hydrolysis in the presence of water. This can lead to the formation of the corresponding ketone or other byproducts, reducing the concentration of the desired starting material.
-
Oxidation: The propargylamine moiety can be susceptible to oxidation, especially if exposed to air over extended periods.[2] This can lead to a variety of oxidized byproducts. While specific studies on Hex-1-yn-3-amine hydrochloride are limited, the general reactivity of propargylamines suggests this is a plausible degradation pathway.[4]
Workflow for Troubleshooting Low Yield
Caption: Potential degradation pathways for Hex-1-yn-3-amine hydrochloride.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Pezzola, S. (2015). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. Retrieved from [Link]
-
Kupiainen-Määttä, O., et al. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Should Hydrochloric Acid Be Stored?. YouTube. Retrieved from [Link]
-
Greene, E. J., et al. (1980). The Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX). DTIC. Retrieved from [Link]
-
Peng, C., et al. (2021). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. Retrieved from [Link]
-
Lepaumier, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Rastak, N., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Environmental Science: Atmospheres. Retrieved from [Link]
-
Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
Greene, E. J., et al. (1980). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. DTIC. Retrieved from [Link]
-
Liu, Y., et al. (2018). Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry. Retrieved from [Link]
-
Suda, S., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
-
Manjaly, R., & Thomas, A. D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Retrieved from [Link]
-
Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). But-3-yn-1-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohex-3-en-1-amine hydrochloride. Retrieved from [Link]
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
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- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for Hex-1-yn-3-amine Hydrochloride Couplings
Welcome to the technical support center for optimizing coupling reactions involving Hex-1-yn-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes. As your dedicated application scientist, I will provide not just the "what" but the "why" behind each recommendation, grounded in established chemical principles and field-proven experience.
Introduction: The Challenge of Coupling Amine Hydrochlorides
Hex-1-yn-3-amine is a valuable building block in medicinal chemistry and materials science. However, its common availability as a hydrochloride salt presents a specific challenge for many coupling reactions, such as the Sonogashira and A3 couplings. The primary hurdle is the protonated amine, which is unreactive as a nucleophile. Therefore, in situ neutralization is a critical first step for the reaction to proceed. This guide will walk you through optimizing your reaction conditions to overcome this and other common obstacles.
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses specific problems you may encounter during your coupling reactions with Hex-1-yn-3-amine hydrochloride.
Low to No Product Formation
Problem: After running the reaction and work-up, I have a low yield of my desired product, or none at all.
Possible Causes & Solutions:
-
Incomplete Neutralization of the Amine Hydrochloride: The amine hydrochloride must be fully neutralized to the free amine to participate in the reaction.
-
Solution: Ensure you are using a sufficient excess of a suitable base. For Sonogashira couplings, which are typically palladium-catalyzed, a common and effective choice is an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These can often be used as the solvent or co-solvent.[1][2] For other couplings, or if amine bases are problematic, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, though their solubility in organic solvents can be a limitation.[1]
-
Expert Tip: When using an inorganic base, ensure it is finely powdered to maximize its surface area and reactivity.
-
-
Catalyst Inactivity: The palladium catalyst is the heart of many cross-coupling reactions and is sensitive to air and impurities.[3]
-
Solution:
-
Degas Your Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[4] Thoroughly degas all solvents and reagents by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Impurities in your starting materials or solvents can poison the catalyst. Use freshly distilled solvents and high-purity reagents.
-
Check Catalyst Quality: Ensure your palladium source and ligands are from a reputable supplier and have been stored correctly under an inert atmosphere.
-
-
-
Suboptimal Reaction Temperature: Coupling reactions are often sensitive to temperature.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. For many Sonogashira couplings, temperatures between 50-80 °C are effective.[4] However, excessive heat can lead to catalyst decomposition and side product formation. It is often best to start at a lower temperature and slowly increase it while monitoring the reaction progress by TLC or LC-MS.
-
Significant Side Product Formation
Problem: My reaction mixture shows multiple spots on TLC, and I'm isolating significant amounts of byproducts.
Possible Causes & Solutions:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, where the terminal alkyne couples with itself to form a diyne.[3]
-
Solution:
-
Minimize Oxygen: As with catalyst deactivation, rigorous exclusion of oxygen is crucial to suppress homocoupling.
-
Reduce Copper (I) Cocatalyst: The copper cocatalyst is often implicated in promoting homocoupling. Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). In some cases, a "copper-free" Sonogashira protocol may be necessary.[5]
-
Slow Addition of the Alkyne: Adding the Hex-1-yn-3-amine hydrochloride solution slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
-
-
Formation of Palladium Black: A black precipitate is a clear sign of catalyst decomposition.[4]
-
Solution: This is often caused by the presence of oxygen or impurities. Refer to the solutions for "Catalyst Inactivity" above. Using more robust phosphine ligands can also help stabilize the palladium catalyst.
-
-
Side Reactions from the Base: The choice of base can influence the reaction outcome.
-
Solution: If you suspect the base is causing side reactions (e.g., dehydrohalogenation of your coupling partner), consider switching to a weaker or more sterically hindered base. For example, if a strong base like NaOtBu is causing issues, you might switch to K₂CO₃.
-
Difficulty in Product Purification
Problem: My product is very polar, and I'm struggling to isolate it from the reaction mixture and byproducts.
Possible Causes & Solutions:
-
High Polarity of the Product: The presence of the amine functionality makes the product significantly more polar than the starting materials.
-
Solution:
-
Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts. Washing the organic layer with brine can help to break up emulsions.
-
Acidic Extraction: You can often selectively extract your basic amine product into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Chromatography:
-
Silica Gel Chromatography: While the polar amine may streak on silica gel, this can often be mitigated by adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may be more effective.
-
Solid-Phase Extraction (SPE): Cation exchange cartridges (e.g., SCX) can be very effective for purifying basic compounds like amines.[6] The crude reaction mixture is loaded onto the cartridge, which retains the protonated amine product. Non-basic impurities are washed away, and the pure product is then eluted with a basic solution (e.g., ammonia in methanol).
-
-
-
Frequently Asked Questions (FAQs)
Q1: How much base should I use to neutralize the Hex-1-yn-3-amine hydrochloride?
A1: You will need at least one equivalent of base to neutralize the hydrochloride salt. However, it is highly recommended to use an excess, typically 1.5 to 2 equivalents, to ensure complete neutralization and to drive the reaction to completion. If you are using an amine base that also serves as the solvent, it will be in large excess.
Q2: Can the chloride from the hydrochloride salt poison my palladium catalyst?
A2: Yes, this is a valid concern. Halide ions, including chloride, can coordinate to the palladium center and form anionic palladium complexes (e.g., [L₂Pd⁰Cl]⁻).[5] This can potentially alter the reactivity and stability of the catalyst. While often not a prohibitive issue, if you suspect chloride inhibition, you can try using a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) as an additive. The silver will precipitate the chloride as AgCl, removing it from the reaction mixture. However, this adds cost and another reagent to the reaction. A more practical first step is to ensure your ligand choice is robust.
Q3: What are the best solvents for Sonogashira and A3 couplings with this amine?
A3: The choice of solvent is crucial and depends on the specific coupling reaction.
-
Sonogashira Coupling: Amine bases like triethylamine or piperidine can often be used as both the base and the solvent.[1] Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN). A co-solvent system, such as THF/triethylamine, is often a good starting point.
-
A3 Coupling: These reactions are often very versatile in terms of solvent choice. They can be run in a variety of solvents, including toluene, water, or even under solvent-free conditions.[7] The choice will depend on the solubility of your other coupling partners (the aldehyde).
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method.[8] You can monitor the disappearance of your starting materials (the aryl/vinyl halide in a Sonogashira coupling, or the aldehyde in an A3 coupling) and the appearance of your product. Staining with a potassium permanganate solution can be helpful for visualizing the product, as the alkyne and amine functionalities are often readily oxidized. For more quantitative analysis, LC-MS is an excellent tool.
Q5: What is a typical experimental protocol for a Sonogashira coupling with Hex-1-yn-3-amine hydrochloride?
A5: The following is a general starting protocol. Optimization will likely be necessary for your specific substrate.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Hex-1-yn-3-amine hydrochloride (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (as solvent or co-solvent with THF)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent (e.g., THF/triethylamine 1:1).
-
In a separate flask, dissolve the Hex-1-yn-3-amine hydrochloride in a minimal amount of the degassed solvent.
-
Slowly add the amine solution to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an appropriate work-up and purification as described in the "Difficulty in Product Purification" section.
Data Summary and Visualization
Table 1: Comparison of Common Bases for Amine Hydrochloride Neutralization
| Base Type | Examples | pKa of Conjugate Acid | Advantages | Disadvantages |
| Organic Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | ~10.7, ~11 | Good solubility in organic solvents; can act as both base and solvent. | Can be difficult to remove completely; may interfere with some catalytic cycles. |
| Inorganic Carbonate Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | ~10.3, ~10.2 | Stronger bases than TEA; easy to remove by filtration. | Poor solubility in many organic solvents; can lead to heterogeneous reaction mixtures. |
| Inorganic Phosphate Bases | Potassium Phosphate (K₃PO₄) | ~12.3 | Strong base; can be effective when other bases fail. | Similar solubility issues to carbonates. |
Diagram 1: General Workflow for Optimizing Hex-1-yn-3-amine Hydrochloride Couplings
Caption: A workflow diagram illustrating the key steps and optimization parameters for coupling reactions with Hex-1-yn-3-amine hydrochloride.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 25). 3.1: A3 Coupling Reaction. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
- Protsenko, I. I., et al. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 127(31), 10944-10957.
- De Luca, L., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2035-2046.
- Biswas, S., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 20385-20403.
- Heravi, M. M., et al. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 83(15), 7891-7917.
-
Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Biswas, S., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(4), 2269-2292.
- Barluenga, J., et al. (2003). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Chemistry-A European Journal, 9(17), 4103-4113.
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]
- MDPI. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation.
-
ResearchGate. (2017). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. Retrieved from [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
- Reddy, C. R., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1272.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2017). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391.
-
ResearchGate. (n.d.). Tentative mechanism of A3 coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Chemical Communications. (2018). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Retrieved from [Link]
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How to handle the hygroscopic nature of amine hydrochlorides
Technical Support Center: Amine Hydrochlorides
A Scientist's Guide to Handling Hygroscopicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the inherent properties of a molecule can present significant experimental challenges. One of the most common, yet often underestimated, of these is the hygroscopic nature of amine hydrochlorides.
This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of why these compounds attract water and how to manage the consequences. We will move from foundational science to practical, actionable troubleshooting guides and protocols designed to ensure the integrity and reproducibility of your work.
Section 1: The Fundamental Science of Hygroscopicity
Understanding the "why" is the first step to mastering the "how." This section addresses the root cause of hygroscopicity in amine hydrochlorides and its downstream effects.
FAQ: Why are my amine hydrochloride salts so sensitive to moisture?
Answer: The hygroscopic nature of amine hydrochlorides stems directly from their molecular structure as a salt. The formation of the hydrochloride salt involves the protonation of a basic amine by hydrogen chloride[1][2]. This creates a polar, ionic compound composed of a protonated amine cation (R₃NH⁺) and a chloride anion (Cl⁻).
These charged ions create a high-energy crystal lattice. Polar water molecules from the atmosphere are strongly attracted to these ions through hydrogen bonding. This interaction is energetically favorable and drives the absorption (uptake into the bulk of the solid) and adsorption (adhesion to the surface) of water molecules from the environment, a phenomenon known as hygroscopicity[3]. The propensity of a solid to attract and retain water is a defining characteristic of many pharmaceutical ingredients[3].
Caption: Mechanism of water absorption by an amine hydrochloride salt.
FAQ: What are the real-world consequences of this moisture uptake?
Answer: Uncontrolled moisture absorption can severely compromise the quality, stability, and performance of an amine hydrochloride active pharmaceutical ingredient (API). The consequences span physical, chemical, and analytical domains and can create significant challenges in manufacturing and drug development[3][4].
| Category | Consequence | Scientific Explanation & Impact |
| Physical Changes | Caking, Clumping, Poor Powder Flow | Adsorbed moisture acts as a liquid bridge between particles, increasing inter-particle friction and cohesion. This impedes critical manufacturing processes like powder milling, blending, and tablet compression[3][5]. |
| Deliquescence | At a specific "critical relative humidity" (CRH), the solid will absorb enough water to dissolve and form a saturated aqueous solution[6]. This represents a complete loss of the solid form. | |
| Polymorphic & Hydrate Transformation | Absorbed water can act as a plasticizer, lowering the energy barrier for the solid to convert to a more stable (but potentially less soluble) polymorphic form or to form a stoichiometric hydrate[3][4]. This can drastically alter bioavailability. | |
| Chemical Degradation | Hydrolysis | Water is a reactant. For amine hydrochlorides with susceptible functional groups (e.g., esters, amides), the presence of absorbed water can facilitate hydrolysis, leading to the formation of degradation products and a loss of potency[4][7]. |
| Analytical & Dosing Errors | Inaccurate Weighing | A hygroscopic compound continuously gaining mass on an analytical balance makes it nearly impossible to obtain an accurate weight, leading to errors in solution concentration and dosing. |
| Altered Bioavailability | Changes in crystal form or the formation of hydrates can significantly impact the dissolution rate and, consequently, the in-vivo absorption and bioavailability of the drug[3]. |
Section 2: Troubleshooting & Best Practices in the Laboratory
This section provides direct answers and protocols for the common issues encountered when working with hygroscopic amine hydrochlorides.
Handling & Weighing
FAQ: My sample weight is constantly increasing on the balance. How can I get an accurate measurement?
Answer: This is a classic sign of a hygroscopic compound. The material is actively pulling moisture from the air as you are trying to weigh it. To obtain an accurate weight, you must minimize the sample's exposure time to the ambient environment and use a technique called "weighing by difference."[8]
This protocol ensures that the final weight recorded corresponds only to the material transferred, irrespective of moisture uptake during the process.
-
Preparation:
-
Place a sealed vial or container containing your amine hydrochloride and a spatula into the weighing chamber of the analytical balance.
-
Allow the balance to stabilize.
-
-
Initial Weighing (Taring is NOT used):
-
Record the exact mass of the sealed vial (with the compound inside) and the spatula. This is your Initial Mass (M₁) .
-
-
Transfer:
-
Quickly remove the vial and spatula from the balance.
-
Open the vial and promptly transfer the desired amount of solid into your receiving flask (e.g., reaction flask or volumetric flask).
-
Crucially, do not leave the vial open for an extended period.
-
-
Final Weighing:
-
Immediately reseal the vial and place it, along with the spatula, back onto the balance pan.
-
Record the new, lower mass. This is your Final Mass (M₂) .
-
-
Calculation:
-
The exact mass of the solid transferred is M₁ - M₂ . This value is independent of any moisture the remaining solid in the vial may have absorbed after the transfer.
-
Pro-Tip: For extremely hygroscopic materials, perform all manipulations within a controlled environment, such as a glove box with a low-humidity atmosphere or a dedicated low-humidity weighing room (target RH < 25%)[9].
Storage & Stability
FAQ: How should I store my hygroscopic amine hydrochloride to ensure its long-term integrity?
Answer: Proper storage is critical to prevent the degradation and physical changes detailed in Section 1. The goal is to keep the material in an environment with a relative humidity (RH) well below its Critical Relative Humidity (CRH).
Caption: Decision tree for selecting appropriate storage conditions.
Key Storage Principles:
-
Primary Container: Always use a tightly sealed, non-permeable container (e.g., glass bottle with a PTFE-lined cap).
-
Secondary Barrier (Desiccator): Store the primary container inside a desiccator containing an active desiccant like silica gel or phosphorus pentoxide.[5] Ensure the desiccant is regularly regenerated or replaced.
-
Packaging: For highly sensitive materials, packaging in heat-sealed foil pouches provides an excellent moisture barrier.[3][9] This is a standard practice in the pharmaceutical industry.
Section 3: Analytical Characterization
Quantifying the interaction with water is essential for quality control, stability assessment, and regulatory filings.
FAQ: How can I determine the exact percentage of water in my sample?
Answer: The gold-standard method for water content determination in pharmaceuticals is Karl Fischer Titration.[10][11] It is a highly specific and accurate chemical method that selectively quantifies water.
This protocol provides a general workflow. Specific parameters must be optimized for your instrument and sample.
-
Instrument Preparation:
-
Prepare the KF titrator with fresh reagents (typically an alcohol, a base, sulfur dioxide, and iodine)[12].
-
Perform a "pre-titration" to neutralize any ambient moisture within the titration vessel until a stable, dry endpoint is reached.
-
-
Titer Determination:
-
Accurately inject a known amount of a certified water standard (e.g., pure water or a standard with known water content) into the vessel.
-
The instrument will titrate this standard, and the result is used to calculate the "titer" of the KF reagent (mg H₂O per mL of titrant). This step is crucial for accuracy.
-
-
Sample Analysis:
-
Accurately weigh your amine hydrochloride sample using the "weighing by difference" technique described previously.
-
Quickly introduce the sample into the KF titration vessel. The sample must dissolve completely in the KF reagent to release all water.
-
The instrument will automatically titrate the sample to the endpoint.
-
-
Calculation:
-
The instrument's software will use the volume of titrant consumed, the reagent titer, and the sample weight to calculate the water content, typically expressed as a weight/weight percentage (w/w %).
-
FAQ: How do I formally classify the hygroscopicity of a new amine hydrochloride?
Answer: A formal classification is achieved using Dynamic Vapor Sorption (DVS) analysis.[13] This technique measures the change in mass of a sample as it is exposed to a pre-defined program of changing relative humidity at a constant temperature. The resulting data provides a detailed moisture sorption-desorption isotherm.
-
Sample Preparation:
-
Place a small, accurately weighed amount of the amine hydrochloride (typically 5-15 mg) onto the DVS sample pan.
-
-
Drying Step:
-
Begin the experiment by drying the sample in situ at 0% RH until a stable mass is achieved. This stable mass is considered the "dry weight" of the sample.
-
-
Sorption Phase:
-
Program the instrument to increase the RH in defined steps (e.g., 10% increments from 0% to 90% RH).
-
At each step, the instrument will hold the RH constant until the sample mass stabilizes (i.e., the rate of mass change is below a set threshold). This ensures equilibrium is reached.
-
-
Desorption Phase:
-
Once 90% RH is complete, program the instrument to decrease the RH in the same steps back down to 0% RH.
-
-
Data Analysis:
-
The output is an isotherm plotting the percentage change in mass versus RH.
-
The hygroscopicity is classified based on the percentage of water uptake at a specific RH, typically 80% RH at 25°C, according to pharmacopeial standards.
-
This classification is widely used in the pharmaceutical industry to categorize materials based on their DVS profiles.[14]
| Classification | Water Uptake at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% w/w |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Section 4: Regulatory & Stability Considerations
FAQ: How does the hygroscopic nature of my API affect regulatory stability studies?
Answer: Regulatory bodies like the FDA and EMA, following ICH (International Council for Harmonisation) guidelines, require a thorough understanding of a drug substance's stability. Hygroscopicity is a critical factor.
According to the ICH Q1A(R2) guideline on Stability Testing of New Drug Substances and Products , drug substances must be evaluated for their sensitivity to moisture.[15][16]
-
Stress Testing: Hygroscopicity studies are part of forced degradation or stress testing to identify potential degradation pathways.
-
Long-Term Stability Studies: Stability studies must be conducted under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH).[15] For a hygroscopic compound, any significant increase in water content or degradation over the study period must be documented and assessed.
-
Packaging Evaluation: The stability data is used to justify the choice of packaging. If an amine hydrochloride is hygroscopic, you must demonstrate that the proposed container-closure system adequately protects it from moisture over its entire shelf life, as outlined in standards like USP <671>.[17][18][19]
References
-
Thool, P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]
-
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]
-
Scribd. Ammonium Chloride Corrosion. Available at: [Link]
-
Wikipedia. Critical relative humidity. Available at: [Link]
-
Ardena. (2013). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Amines. Available at: [Link]
-
USP. (2018). General Chapter <671> Containers—Performance Testing. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. Available at: [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
-
CS Analytical. USP 671 Permeation Testing. Available at: [Link]
-
Fitosoil. (2020). Critical Relative Humidity. Available at: [Link]
-
ResearchGate. The Effect of Moisture on the Hydrolysis of Basic Salts. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
-
Journal of Pharmaceutical Sciences. (2005). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]
-
American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]
-
USP. General Chapters: <671> CONTAINERS—PERMEATION. Available at: [Link]
-
ACS Publications. (1947). Drying and Weighing Hygroscopic Substances in Microanalysis. Available at: [Link]
-
Particle Characterisation Laboratories. Dynamic Vapour Sorption. Available at: [Link]
-
ICH. (2023). DRAFT ICH Q1 GUIDELINE ON STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration? Available at: [Link]
-
Journal of Research of the National Bureau of Standards. (1954). Relative Humidity-Temperature Relationships of Some Saturated Salt Solutions in the Temperature Range 0 to 50 C. Available at: [Link]
-
PubMed. (1977). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
-
YouTube. (2015). Weighing by Difference. Available at: [Link]
-
Michigan State University, Department of Chemistry. Amine Reactivity. Available at: [Link]
-
ECA Academy. (2018). Revised USP Chapter <671> Containers - Performance Testing adopted. Available at: [Link]
-
ResearchGate. (1993). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Available at: [Link]
-
Eurofins Scientific. (2023). Moisture by Karl Fischer for pharma industry. Available at: [Link]
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]
-
Brigham Young University Bioengineering. Equilibrium relative humidity of some saturated salt solutions 25 C. Available at: [Link]
-
International Fertilizer Association. IFA Technical Conference. Available at: [Link]
-
Tara Innovations LLC. USP 671 Containers Performance Testing. Available at: [Link]
-
FDA. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]
-
TA Instruments. DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Available at: [Link]
-
Reddit. (2022). What are amine hydrochlorides? Available at: [Link]
-
Reddit. (2018). Tips on weighing hygroscopic substance on a microbalance. Available at: [Link]
-
Pacific BioLabs. Karl Fischer Moisture Analysis. Available at: [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]
-
Wikipedia. Dynamic vapor sorption. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 9. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 14. ardena.com [ardena.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. uspnf.com [uspnf.com]
- 18. csanalytical.com [csanalytical.com]
- 19. Revised USP Chapter <671> Containers - Performance Testing adopted - ECA Academy [gmp-compliance.org]
Side reactions to consider when using Hex-1-yn-3-amine hydrochloride
Welcome to the technical support center for Hex-1-yn-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. As a bifunctional molecule containing both a terminal alkyne and a primary amine, Hex-1-yn-3-amine hydrochloride presents unique reactivity that, while advantageous, can also lead to undesired side products if not handled with care. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the storage, handling, and reaction of Hex-1-yn-3-amine hydrochloride.
Issue 1: Low Reaction Yield or Incomplete Conversion
Observation: You are experiencing lower than expected yields in your reaction, or TLC/LC-MS analysis indicates a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Inadequate Deprotonation of the Amine Hydrochloride: The amine is present as a hydrochloride salt, meaning the nitrogen is protonated. For many reactions, particularly those where the amine acts as a nucleophile, it must be neutralized to the free amine.
-
Solution: Before proceeding with your reaction, perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water, basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a mild organic base like triethylamine) to a pH > 10, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and use the resulting solution directly. For sensitive reactions, it is advisable to isolate and characterize the free amine before use.
-
-
Catalyst Inactivation: In metal-catalyzed reactions such as Sonogashira or A3 couplings, the free amine can sometimes coordinate to the metal center and inhibit catalytic activity.
-
Solution: If you suspect catalyst inhibition, consider using a protected form of the amine. Common protecting groups for amines that are stable under various reaction conditions include Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy). These can be removed later in the synthetic sequence.
-
-
Steric Hindrance: The propyl group at the 3-position may introduce some steric bulk, potentially slowing down reactions at the amine or alkyne.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition. The use of a less sterically hindered catalyst or reagent may also be beneficial.
-
Issue 2: Formation of a Brown or Tarry Residue in the Reaction Mixture
Observation: The reaction mixture turns dark brown or black, and a significant amount of insoluble tar is formed, complicating purification.
Potential Causes & Solutions:
-
Oxidative Degradation: Both terminal alkynes and amines can be susceptible to oxidation, especially in the presence of air, certain metals, and at elevated temperatures. This can lead to polymerization and the formation of complex, colored byproducts.
-
Solution: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. If using a metal catalyst, ensure it is of high purity and that the reaction is not overly heated.
-
-
Thermal Decomposition: Propargylamines can be thermally labile.[1] Excessive heat can lead to decomposition pathways.
-
Solution: Run the reaction at the lowest effective temperature. If heating is necessary, do so gradually and monitor for any color changes that might indicate decomposition. Consider microwave-assisted synthesis for rapid and controlled heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using Hex-1-yn-3-amine hydrochloride in a Sonogashira coupling?
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3] When using Hex-1-yn-3-amine, several side reactions can occur:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne. It is often promoted by the presence of oxygen and an excess of the copper co-catalyst.
-
Mitigation:
-
Strictly maintain an inert atmosphere.
-
Use a minimal amount of the copper(I) co-catalyst.
-
Consider "copper-free" Sonogashira protocols.[2]
-
-
-
Reaction at the Amine: If the amine is not protonated or protected, it can act as a nucleophile and potentially react with the aryl/vinyl halide, especially if it is activated. It can also coordinate to the palladium catalyst, affecting its activity.
-
Mitigation:
-
Keep the amine protonated (as the hydrochloride salt) if the reaction conditions are compatible.
-
Protect the amine with a suitable protecting group (e.g., Boc).
-
-
Q2: I am performing an A3 coupling reaction to synthesize a more complex propargylamine. What are the potential pitfalls?
The A3 (Aldehyde-Alkyne-Amine) coupling is a powerful method for synthesizing propargylamines.[4][5] However, several side reactions can diminish the yield of the desired product:
-
Aldol Condensation of the Aldehyde: If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions, which are sometimes employed in A3 couplings.
-
Formation of Aminals or Enamines: The aldehyde and amine can react to form these species, which may or may not be productive intermediates.
-
Homocoupling of the Alkyne: Similar to the Sonogashira reaction, oxidative homocoupling of the terminal alkyne can occur.
Troubleshooting A3 Coupling Reactions:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Inefficient catalyst, incorrect stoichiometry, or side reactions. | Screen different metal catalysts (Cu, Ag, Au salts are common). Optimize the ratio of the three components.[6][7] |
| Complex Mixture | Multiple side reactions occurring simultaneously. | Lower the reaction temperature. Add the reactants in a specific order (e.g., pre-forming the imine before adding the alkyne). |
| Starting Material Recovery | Reaction not proceeding. | Ensure the amine is in its free base form. Use a more active catalyst. |
Q3: How should I store Hex-1-yn-3-amine hydrochloride to ensure its stability?
To maintain the integrity of Hex-1-yn-3-amine hydrochloride, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon purge) to prevent oxidation and moisture absorption.
-
Light: Protect from light, as some amines can be light-sensitive.
Q4: What analytical techniques are best for monitoring reactions and identifying impurities?
A combination of techniques is often necessary for a comprehensive analysis:[8]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of products and impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components and impurities.
Visualizing Potential Side Reactions
The following diagrams illustrate some of the potential side reactions discussed.
Caption: Potential side reactions in a Sonogashira coupling.
Caption: Competing reactions in an A3 coupling.
Experimental Protocols
Protocol 1: Neutralization of Hex-1-yn-3-amine Hydrochloride
-
Dissolve 1.0 equivalent of Hex-1-yn-3-amine hydrochloride in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the aqueous layer is > 10 (check with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.
-
Note: The free amine may be an oil and should be used promptly or stored under an inert atmosphere at low temperature.
-
Protocol 2: General Procedure for Monitoring a Reaction by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).
-
The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
References
- Bisai, A., & Singh, V. K. (2006). A Copper(I) Complex of i-Pr-pybox-diPh Efficiently Catalyzes the Enantioselective One-Pot Three-Component Synthesis of Propargylamines from Aromatic Aldehydes, Anilines, and Alkynes. Organic Letters, 8(12), 2405–2408.
- Cardoso, F. S. P., Abboud, K. A., & Aponick, A. (2013). π-Stacking for Rotational Control: An Imidazole-Based Biaryl P,N-Ligand for Enantioselective A3-Coupling. Journal of the American Chemical Society, 135(39), 14548–14551.
- Wei, C., Li, Z., & Li, C.-J. (2003). The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine. Organic Letters, 5(23), 4473–4475.
- Sarode, P. B., Bahekar, S. P., & Chandak, H. S. (2016). Zinc(II) Triflate-Mediated Solvent-Free Synthesis of Propargylamines via A3-Coupling. Synlett, 27(15), 2209–2212.
- Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). A Novel Highly Diastereoselective and Enantioselective Three-Component Synthesis of Propargylamines.
- Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2006).
- Meyet, C. E., Pierce, C. J., & Larsen, C. H. (2012). Copper-Catalyzed Three-Component Alkynylations of Aldehydes, Amines, and Alkynes. Organic Letters, 14(4), 964–967.
- Rahaman, A., Shinde, R. D., & Bhadra, S. (2023). Copper-Catalyzed Methylene Insertion between Amines and Alkynes via C–N Bond Cleavage of N,N-Dimethylacetamide. The Journal of Organic Chemistry, 88(4), 1884–1889.
- Zani, L., Alesi, S., & Cozzi, P. G. (2006). A New, Simple, and General Method for the Synthesis of Propargylic Amines. Organic Letters, 8(17), 3753–3756.
- Aschwanden, P., Stephenson, C. R. J., & Carreira, E. M. (2006). A Catalytic Enantioselective Route to Tertiary Propargylamines. Organic Letters, 8(11), 2437–2440.
- Lu, G., Johnstone, T. C., & Arndtsen, B. A. (2009). A Copper-Catalyzed Three-Component Coupling for the Synthesis of Chiral Propargylamines. Journal of the American Chemical Society, 131(32), 11284–11285.
- Fischer, C., & Carreira, E. M. (2004). A Simple, Catalytic, Enantioselective Synthesis of Tertiary Propargylamines. Synthesis, 2004(09), 1497–1503.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657–1660.
- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280.
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727.
- Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655–657.
- Chemistry LibreTexts. (2023, June 25). 3.1: A3 Coupling Reaction.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Master Organic Chemistry. (2025, July 8).
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Organic Chemistry Portal. Sonogashira Coupling.
- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1614-1621.
- Sivaramakrishnan, R., et al. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(33), 6445-6455.
- LookChem. hex-1-en-3-amine.
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- LibreTexts. (2024, February 24). 24.3: Basicity of Amines.
- Wikipedia. (2024). Sonogashira coupling.
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Technical Support Center: Purification Strategies for Hex-1-yn-3-amine Hydrochloride
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting and procedural guidance for the effective removal of unreacted Hex-1-yn-3-amine hydrochloride from your reaction mixtures. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure you can confidently navigate the purification challenges associated with this versatile propargylamine.
Introduction: The Challenge of Purifying Polar Amines
Hex-1-yn-3-amine is a valuable building block in organic synthesis. However, its polar nature and basicity, particularly when in its hydrochloride salt form, can present significant challenges during reaction workup and purification. The hydrochloride salt is often employed to improve the stability and handling of the amine, but its removal is a critical step to obtaining the pure, desired product. This guide will explore several robust methods for its removal, from classical liquid-liquid extraction to more modern solid-phase extraction techniques.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Q1: I've run my reaction and now have a mixture containing my desired product and unreacted Hex-1-yn-3-amine hydrochloride. What is the most straightforward method to remove the amine salt?
Answer: The most common and often simplest approach is a liquid-liquid extraction based on the principles of acid-base chemistry.[1] Since Hex-1-yn-3-amine hydrochloride is a salt, it is highly soluble in aqueous solutions.
Core Principle: The hydrochloride salt of an amine is the protonated, cationic form, which has high polarity and therefore high solubility in polar solvents like water. In contrast, many organic products are less polar and will preferentially remain in an organic solvent.
Troubleshooting Steps:
-
Initial Aqueous Wash: Begin by diluting your reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Wash this organic solution with water or a neutral brine solution. This will remove the bulk of the highly water-soluble Hex-1-yn-3-amine hydrochloride.
-
pH Adjustment for Complete Removal: If you suspect some of the free amine is present in the organic layer, a dilute acidic wash (e.g., 1M HCl) can be beneficial. This will protonate any remaining free amine, converting it to the water-soluble hydrochloride salt and pulling it into the aqueous layer.[1] Be cautious with this step if your desired product is acid-sensitive.
-
Back-Extraction (Optional but Recommended for Amine Recovery): If you wish to recover the unreacted Hex-1-yn-3-amine, you can combine the aqueous layers from the previous steps and basify them with a strong base like sodium hydroxide (NaOH) to a pH greater than 10. This deprotonates the ammonium salt, regenerating the free amine. The free amine can then be extracted back into an organic solvent.
Q2: My desired product has some water solubility, and I'm losing it during the aqueous workup. Is there a non-aqueous method to remove the amine hydrochloride?
Answer: Yes, for water-sensitive products or to avoid product loss, a non-aqueous workup is a preferred strategy. This method relies on the differential solubility of the amine salt in various organic solvents.
Core Principle: Amine hydrochloride salts are generally insoluble in non-polar organic solvents.[2][3]
Troubleshooting Steps:
-
Solvent Selection: After your reaction is complete, if the reaction solvent is polar (like DMF or DMSO), it should be removed under reduced pressure.
-
Trituration/Precipitation: Add a non-polar solvent in which your product is soluble, but the amine salt is not. Good starting choices include diethyl ether, hexane, or ethyl acetate.[2][3] The Hex-1-yn-3-amine hydrochloride should precipitate as a solid.
-
Filtration: The precipitated salt can be removed by filtration. Wash the collected solid with a small amount of the non-polar solvent to recover any co-precipitated product. The desired product will be in the filtrate.
Q3: I'm trying to purify my product using column chromatography, but I'm seeing significant streaking. How can I improve the separation?
Answer: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong, non-specific binding of the basic amine.
Core Principle: The lone pair of electrons on the amine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.
Troubleshooting Steps:
-
Basify the Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine or a few drops of aqueous ammonia in the mobile phase. This base will compete with your amine for the acidic sites on the silica, allowing for much sharper peaks.
-
Use a Different Stationary Phase: Consider using a more basic stationary phase like alumina. Basic compounds often exhibit better peak shapes on alumina compared to silica.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The unreacted amine hydrochloride, being highly polar, will elute very early in the run, often with the solvent front.
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of water. Drain the aqueous layer.
-
Acidic Wash (Optional): Wash the organic layer with 1M HCl. This step ensures any residual free amine is converted to its hydrochloride salt and removed.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Solid-Phase Extraction (SPE) for Rapid Purification
This modern technique is highly efficient for the purification of basic compounds like propargylamines.[4]
-
Cartridge Selection: Use a strong cation exchange (SCX) SPE cartridge. These cartridges contain a silica-supported sulfonic acid resin.
-
Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol) and load it onto the pre-conditioned SCX cartridge.
-
Washing: Wash the cartridge with the loading solvent (e.g., methanol) to elute neutral and acidic impurities. The protonated Hex-1-yn-3-amine will be retained on the cartridge.
-
Elution: Elute the desired amine from the cartridge using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The strong base will deprotonate the amine, releasing it from the resin.
-
Concentration: Concentrate the eluate under reduced pressure to obtain the purified free amine.
Visualizing the Workflow
A logical approach to selecting the appropriate workup procedure is crucial for success. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a workup procedure.
Frequently Asked Questions (FAQs)
Q: What is the approximate pKa of Hex-1-yn-3-amine?
Q: Can the alkyne group in Hex-1-yn-3-amine react under the acidic or basic conditions of the workup?
A: Terminal alkynes are generally stable to moderately acidic and basic conditions used in standard aqueous workups. Ynamides, which are related structures, have been shown to be stable enough for silica gel chromatography.[6] Therefore, it is unlikely that the alkyne functionality in Hex-1-yn-3-amine will undergo significant side reactions during a typical extraction procedure. However, prolonged exposure to very strong acids or bases should be avoided.
Q: I have a very polar product. How can I be sure I am not washing it away with the amine salt?
A: This is a valid concern. Before committing to a large-scale workup, it is advisable to perform a small-scale test. After your chosen workup procedure, analyze a sample of the aqueous layer by a suitable method (e.g., TLC, LC-MS) to check for the presence of your desired product. If you are losing a significant amount of product, you should consider a non-aqueous workup or SPE.
Data Summary Table
| Compound | Structure | Molecular Weight ( g/mol ) | Key Properties |
| Hex-1-yn-3-amine | CCC(N)C#C | 97.16[7] | Basic, polar organic compound. |
| Hex-1-yn-3-amine Hydrochloride | CCC(N⁺H₃Cl⁻)C#C | 133.62 (calculated) | Highly polar salt, likely water-soluble and insoluble in non-polar organic solvents. |
References
-
Sci-Space. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). Retrieved from [Link]
-
ACS Publications. (2023, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
-
PubChem. (n.d.). Hex-3-en-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). Propargylamine. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ynamides: A Modern Functional Group For The New Millennium. Retrieved from [Link]
-
ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
-
PubChem. (n.d.). Hex-3-YN-1-amine. Retrieved from [Link]
-
Reddit. (2015, November 13). Triethylamine removal. Retrieved from [Link]
- IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
-
ResearchGate. (n.d.). The calculated pKa values of the α C−H bonds of propargylic amine 1 b... Retrieved from [Link]
-
ResearchGate. (2024, November 7). Relative Stability and Basicity of Enamines from Aminocatalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohex-3-en-1-amine hydrochloride. Retrieved from [Link]
-
YouTube. (2019, July 15). 05.02 Basicity of Amines. Retrieved from [Link]
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Validation & Comparative
Comparative efficacy of drugs synthesized with Hex-1-yn-3-amine hydrochloride linkers
A Comparative Guide to the Efficacy of Drugs Synthesized with Alkyne-Bearing Linkers
This guide provides an in-depth technical comparison of drug efficacy based on the linker technology used in their synthesis. While acknowledging specific building blocks like Hex-1-yn-3-amine hydrochloride, we broaden the scope to the wider, more impactful class of alkyne-bearing linkers. These linkers are foundational to "click chemistry," a suite of reactions that has revolutionized the synthesis of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will dissect the advantages of these modern conjugation strategies over traditional methods by examining experimental data on drug stability, homogeneity, and in vivo efficacy.
Introduction: The Critical Role of the Linker
In the architecture of complex biologics like ADCs, the linker is a critical component that connects the targeting antibody to the cytotoxic payload.[1][2] Its chemical nature dictates the stability, safety, and overall efficacy of the therapeutic.[1][2] Small functionalized molecules, such as Hex-1-yn-3-amine hydrochloride, represent building blocks that can be incorporated into these linkers. The key functional groups of this specific molecule—a terminal alkyne and a primary amine—are emblematic of the reactive handles used in modern bioconjugation.
The terminal alkyne is particularly significant as it is one half of the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[][4] This guide will focus on the comparative efficacy of ADCs synthesized using alkyne-bearing linkers for click chemistry versus those made with traditional linkers, such as those based on maleimide chemistry.
The Limitations of Traditional Linkers: A Case for Change
Historically, many ADCs, including several FDA-approved therapies, have been constructed using linkers containing a maleimide group.[5][6] This group readily reacts with thiol (-SH) moieties on cysteine residues of an antibody.[] However, this strategy has known drawbacks that can compromise the therapeutic index of the resulting drug:
-
Instability in Plasma: The thiosuccinimide bond formed between the maleimide linker and the antibody's cysteine is susceptible to a retro-Michael reaction.[8][9] This bond can reverse, leading to premature release of the cytotoxic payload into systemic circulation before it reaches the tumor target.[6][10] This "off-target" release is a major cause of systemic toxicity.[5] Studies have shown that the shedding rate of payloads from these ADCs can be as high as 50-75% within two weeks in plasma.[6]
-
Product Heterogeneity: Traditional cysteine-based conjugation often involves reducing the antibody's native interchain disulfide bonds, making multiple cysteine residues available for reaction. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[10][11] This heterogeneity can lead to inconsistent pharmacological properties and a narrower therapeutic window.
The "Click Chemistry" Advantage: Alkyne-Bearing Linkers
Click chemistry describes reactions that are high-yielding, bio-orthogonal (meaning they don't interfere with biological processes), and form stable products.[][10] For ADC synthesis, the CuAAC reaction between an alkyne-functionalized linker and an azide-modified antibody (or vice-versa) offers a superior alternative to maleimide chemistry.[][12]
Key Advantages:
-
Irreversible and Stable Bond Formation: The triazole ring formed during the CuAAC reaction is exceptionally stable under physiological conditions, preventing the premature payload release seen with thiosuccinimide linkages.[12]
-
Site-Specific Conjugation and Homogeneity: The use of click chemistry often goes hand-in-hand with advanced antibody engineering techniques that introduce unnatural amino acids containing an azide or alkyne handle at a specific, predetermined site.[11] This allows for the synthesis of homogeneous ADCs with a precise DAR, leading to more predictable pharmacokinetics and improved safety.[10]
-
Versatility: The reaction conditions are mild and compatible with sensitive biological macromolecules.[]
The workflow for synthesizing a site-specific ADC using click chemistry is a prime example of its controlled nature.
Comparative Efficacy: Experimental Evidence
The theoretical advantages of alkyne-based click chemistry linkers are borne out by experimental data comparing them to their maleimide-based counterparts.
The stability of the linker is the most critical parameter for ensuring a drug's safety and efficacy. Studies comparing the stability of different ADC linkages in human plasma consistently show the superiority of click-chemistry-derived bonds.
| Linker Chemistry | Conjugation Moiety | Linkage Formed | Plasma Stability (Payload Remaining after 120h) | Reference |
| Traditional | Thiol-Maleimide | Thiosuccinimide | ~62% | [8] |
| Click Chemistry | Azide-Alkyne (CuAAC) | Triazole | >95% | [4] |
| Improved Maleimide | Thiol-Maleamic Methyl Ester | Hydrolyzed Thiosuccinimide | >97% | [5] |
Note: Data is synthesized from multiple sources for comparative illustration. The "Improved Maleimide" represents newer strategies to overcome the instability of the basic thiosuccinimide linkage.
As the table shows, ADCs with traditional maleimide linkers can lose a significant portion of their payload over five days.[8] In contrast, the triazole linkage formed by click chemistry is exceptionally stable, showing minimal degradation.[4]
The enhanced stability of click-chemistry linkers translates directly to better performance in preclinical models. More stable ADCs can be administered at higher doses without causing unacceptable toxicity, leading to a wider therapeutic window and improved tumor-killing efficacy.
A study directly comparing a strain-promoted azide-alkyne cycloaddition (SPAAC) conjugated ADC to a thiol-maleimide ADC (both with a DAR of ~2) demonstrated potentially better stability for the click chemistry product.[4] Other studies focusing on improving maleimide stability have shown that more stable ADCs achieve superior outcomes in vivo. For instance, an ADC with an improved maleamic methyl ester linker achieved complete tumor regression in a mouse xenograft model at a 2.5 mg/kg dose, whereas the traditional maleimide-based ADC could not completely resolve the tumors at the same dose.[5] Furthermore, the maximum tolerated dose (MTD) for the more stable ADC was significantly higher, indicating better safety.[5]
These results underscore a crucial principle: linker stability is directly correlated with both efficacy and safety. The robust covalent bond formed by alkyne-based click chemistry provides the stability needed to maximize the therapeutic potential of an ADC.
Experimental Protocol: ADC Synthesis via CuAAC
This protocol provides a representative method for conjugating an azide-functionalized payload to an alkyne-modified antibody.
Materials:
-
Antibody with an engineered alkyne group (e.g., containing p-azidomethyl-L-phenylalanine).
-
Azide-functionalized linker-payload construct.
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand.[12]
-
Sodium Ascorbate (freshly prepared solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting columns for purification.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water immediately before use.
-
Dissolve the azide-linker-payload in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
-
Antibody Preparation:
-
Buffer exchange the alkyne-modified antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio to form the Cu(I)-ligand complex. For example, mix 5 µL of 10 mM CuSO4 with 5 µL of 50 mM THPTA. Let it sit for 2-3 minutes.
-
-
Conjugation Reaction:
-
To the antibody solution, add the azide-linker-payload to achieve a 5-10 molar excess relative to the antibody.
-
Add the CuSO4/THPTA premix to the antibody-payload mixture. The final copper concentration should be around 200-500 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by chromatography (e.g., HIC-HPLC) to determine the extent of conjugation.
-
-
Purification:
-
Once the reaction is complete, remove the excess payload and reaction components by passing the mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions and pool them.
-
-
Characterization:
-
Determine the final protein concentration using a spectrophotometer (A280).
-
Analyze the ADC by mass spectrometry to confirm the covalent attachment of the payload and by HIC-HPLC or RP-HPLC to determine the average DAR and purity of the conjugate.
-
Conclusion
The choice of linker chemistry is a critical determinant of the efficacy and safety of next-generation targeted therapies. While traditional maleimide-based linkers have been instrumental in the development of early ADCs, their inherent instability poses significant challenges. Alkyne-bearing linkers, leveraged through the power of click chemistry, offer a robust and superior alternative. The formation of a highly stable triazole bond minimizes premature payload release, enabling the creation of more homogeneous, safer, and ultimately more effective drugs. As drug development continues to advance, the adoption of stable and precise conjugation strategies like those enabled by alkyne-based linkers will be paramount in realizing the full potential of targeted cancer therapy.
References
-
Click Chemistry Conjugations. Methods in Molecular Biology. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. [Link]
-
Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
-
Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. National Institutes of Health (NIH). [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Prozomix. [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
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- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Chiral Hex-1-yn-3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, efficacy, and safety. Chiral amines, in particular, are foundational building blocks in over 40% of pharmaceuticals and drug candidates.[1][2] Hex-1-yn-3-amine, a propargylamine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its hydrochloride salt form enhances stability and solubility, making it a common subject of synthesis and analysis.
The accurate determination of enantiomeric excess (ee) is therefore a cornerstone of its development.[3] A mixture of enantiomers can lead to unforeseen pharmacological effects, as one enantiomer may be therapeutic while the other is inactive or even toxic.[4] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of Hex-1-yn-3-amine hydrochloride, grounded in both theoretical principles and practical, field-proven insights. We will dissect the causality behind experimental choices to empower you to select and implement the most appropriate method for your research or quality control needs.
Comparative Overview of Core Analytical Methodologies
The determination of enantiomeric excess hinges on the ability to differentiate between enantiomers. Since enantiomers possess identical physical properties in an achiral environment, this is achieved by introducing a chiral element into the analytical system. This can be a chiral stationary phase in chromatography or a chiral auxiliary agent in spectroscopy. The three most robust and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Throughput | Sensitivity | Method Development | Destructive? |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Medium to High | High | Moderate to Intensive | No (can be preparative) |
| Chiral GC | Differential interaction with a Chiral Stationary Phase | High | Very High | Moderate (derivatization often needed) | Yes |
| NMR Spectroscopy | Formation of diastereomers with a Chiral Auxiliary | Low to Medium | Low | Rapid | No |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry gold standard for enantiomeric purity determination due to its high accuracy, reproducibility, and the ability to physically separate enantiomers.[3][5]
Expertise & Experience: The "Why" Behind the Method
The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of Hex-1-yn-3-amine hydrochloride form transient, diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a wide range of chiral compounds, including amines.[6] The choice of mobile phase is critical; it modulates the interactions between the analyte and the CSP. For a basic compound like an amine, acidic additives are often used to improve peak shape and resolution.[7]
Caption: Workflow for ee determination by Chiral HPLC.
Trustworthiness: A Self-Validating Protocol for Hex-1-yn-3-amine HCl
This protocol is designed to be robust and self-validating. The use of a racemic standard is essential to confirm that the method is capable of separating the enantiomers and to establish their retention times.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic Hex-1-yn-3-amine hydrochloride at 1 mg/mL in the mobile phase.
-
Prepare the test sample at the same concentration. The hydrochloride salt should ensure good solubility in common HPLC mobile phases.
-
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralpak® IA, IB, or IC is a logical starting point for amines.[6] Let's select Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Detector Wavelength: The terminal alkyne and amine functionalities do not provide strong chromophores at high wavelengths. Set the detector to a low UV wavelength, such as 210 nm or 220 nm, for maximum sensitivity.
-
-
Method Development & Analysis:
-
Mobile Phase: Start with a normal-phase mobile phase, e.g., Hexane/Isopropanol (90:10 v/v). For an amine, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape and prevent tailing by blocking active sites on the silica support.
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the racemic standard. A successful separation will show two distinct peaks.
-
Optimization: If resolution is poor, adjust the ratio of Hexane/Isopropanol. Increasing the polar alcohol content generally reduces retention times.
-
Analysis: Once the racemic standard is resolved, inject the test sample under the same conditions.
-
-
Enantiomeric Excess Calculation:
-
Identify the peaks corresponding to each enantiomer based on the racemic standard chromatogram.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different, and often faster, approach for determining enantiomeric excess.[8] It does not require physical separation. Instead, it relies on converting the enantiomeric pair into a pair of diastereomers in situ, which are distinguishable in the NMR spectrum.[9] This is achieved using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).
Expertise & Experience: Choosing Between CDAs and CSAs
-
Chiral Derivatizing Agents (CDAs): These react with the amine to form stable, covalent diastereomeric adducts. A classic example for amines is Mosher's acid chloride. The advantage is that the resulting diastereomers often exhibit large, easily quantifiable differences in their chemical shifts (Δδ). However, the derivatization reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other), and the CDA itself must be enantiomerically pure.[9]
-
Chiral Solvating Agents (CSAs): These form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte.[10][11] For amines, BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs.[12] This method is non-destructive and requires simple sample preparation—just mixing the analyte and the CSA in an NMR tube. The main challenge is that the induced chemical shift differences can be small and are often highly dependent on solvent, concentration, and temperature.[12]
For rapid screening, CSAs are often preferred due to their simplicity. For definitive, high-accuracy quantification, CDAs might be chosen, provided the reaction conditions are carefully controlled.
Caption: Principle of ee determination by NMR using a CSA.
Trustworthiness: A Self-Validating NMR Protocol
This protocol uses a Chiral Solvating Agent (CSA) for its speed and non-destructive nature. The key to trustworthiness is running a control spectrum of the analyte alone and ensuring the chosen CSA provides baseline resolution for a key proton signal in a racemic sample.
Step-by-Step Methodology:
-
Reagent Selection:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of Hex-1-yn-3-amine hydrochloride into an NMR tube.
-
Add ~0.6 mL of CDCl₃. Note: The hydrochloride salt may have limited solubility. It may be necessary to free-base the amine by treating a solution with a mild base and extracting into an organic solvent, which is then dried and concentrated before NMR analysis. This adds a step but ensures a clean spectrum.
-
Acquire a standard ¹H NMR spectrum of the analyte alone. Identify a well-resolved proton signal, ideally the proton at the chiral center (C3-H).
-
To a separate tube containing a racemic sample, add the CSA in a 1:1 or slightly higher molar ratio (e.g., 1.2 equivalents of CSA).
-
-
NMR Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the sample containing the CSA.
-
Observe the splitting of the chosen diagnostic proton signal into two separate signals, corresponding to the two diastereomeric complexes.
-
Optimize resolution by adjusting the temperature or concentration if needed.
-
-
Enantiomeric Excess Calculation:
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Int₁ - Int₂) / (Int₁ + Int₂)] x 100 (where Int₁ is the integral of the major diastereomer's signal and Int₂ is the integral of the minor diastereomer's signal).
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its exceptional resolving power and sensitivity, making it ideal for analyzing volatile compounds.[13]
Expertise & Experience: The Derivatization Imperative
Amines are polar and contain active hydrogens, which lead to poor peak shapes (tailing) and strong, often irreversible, interactions with many GC stationary phases. Therefore, derivatization is almost always a mandatory step for the GC analysis of amines.[13] This involves converting the amine into a less polar, more volatile derivative. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or isocyanates, which form amides or ureas, respectively.[13]
The causality here is twofold: derivatization (1) improves the chromatographic behavior of the amine, and (2) can enhance the enantioseparation on the chiral column by introducing a bulky group that magnifies the stereochemical differences between the enantiomers. The choice of derivative is crucial, as it directly impacts both volatility and the degree of interaction with the CSP.
Trustworthiness: A Self-Validating GC Protocol
The protocol's integrity relies on ensuring the derivatization reaction is complete and does not cause racemization. Running a known racemic standard through the entire derivatization and analysis workflow is essential to validate the method.
Step-by-Step Methodology:
-
Derivatization:
-
In a vial, dissolve a small amount (~1 mg) of Hex-1-yn-3-amine hydrochloride in a suitable solvent (e.g., dichloromethane). As with NMR, the sample may need to be free-based first.
-
Add an excess of trifluoroacetic anhydride (TFAA) and a non-nucleophilic base like pyridine.
-
Allow the reaction to proceed for ~30 minutes. The reaction converts the amine to a trifluoroacetamide.
-
Quench the reaction carefully with water, extract the organic layer, dry it with a drying agent (e.g., Na₂SO₄), and dilute to an appropriate concentration for GC analysis.
-
-
Instrumentation and Column:
-
GC System: A standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column, such as a β-DEX™ or γ-DEX™ phase, is a common choice for separating derivatized chiral amines.[14]
-
-
Method Development & Analysis:
-
Temperature Program: Start with an isothermal oven temperature (e.g., 120 °C) or a slow temperature ramp (e.g., 5 °C/min).
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate.
-
Injection: Inject 1 µL of the derivatized racemic standard to confirm separation.
-
Optimization: Adjust the temperature program to optimize the resolution between the two enantiomer peaks. Lowering the temperature generally increases interaction with the stationary phase and improves resolution, at the cost of longer run times.
-
-
Enantiomeric Excess Calculation:
-
Calculate the % ee from the integrated peak areas of the two enantiomers in the chromatogram, using the same formula as for HPLC.
-
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of Hex-1-yn-3-amine hydrochloride is driven by the specific requirements of the analysis.
-
For routine quality control, regulatory submissions, and when the highest accuracy is paramount, Chiral HPLC is the undisputed method of choice. Its robustness, precision, and non-destructive nature make it ideal for final product release testing.
-
For high-throughput screening (HTS) of asymmetric reactions or rapid process monitoring, NMR with a Chiral Solvating Agent offers unparalleled speed. The "mix-and-measure" approach eliminates the need for method development, though with a trade-off in sensitivity.[8]
-
Chiral GC is a valuable alternative, especially if high sensitivity is required or if GC is already an established platform in the laboratory. However, the necessity of a validated, racemization-free derivatization step adds complexity compared to HPLC.
Ultimately, a well-equipped drug development laboratory will leverage at least two of these methods: NMR for rapid, in-process checks and a fully validated Chiral HPLC method for the definitive analysis of key intermediates and the final active pharmaceutical ingredient. This orthogonal approach ensures the highest level of confidence in the stereochemical purity of the target molecule.
References
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Fallas, J. A., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Pescitelli, G., et al. (2021). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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Wenzel, T. J. (n.d.). Calix[15]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Available at: [Link]
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Berthod, A., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]
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Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
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Eliel, E. L., et al. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Wiley-VCH. Available at: [Link]
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ResearchGate (2022). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. Available at: [Link]
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James, T. D., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
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Anslyn, E. V., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
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ResearchGate (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
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Singh, V., et al. (2021). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
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The Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Anslyn, E. V., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality. Available at: [Link]
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Ashenhurst, J. (2014). Enantiomeric Excess. Chemistry LibreTexts. Available at: [Link]
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Wang, Y-W., et al. (2022). Synthesis of Chiral Helic[8]triptycene[16]arenes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups. Molecules. Available at: [Link]
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Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Hex-1-yn-3-amine Hydrochloride
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery. Proper disposal is not merely a procedural formality but a critical cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, step-by-step protocol for the safe and compliant disposal of Hex-1-yn-3-amine hydrochloride, ensuring that your commitment to scientific excellence is matched by your dedication to safety.
The intrinsic reactivity of amine and alkyne functional groups, combined with the hydrochloride salt form, necessitates a disposal protocol that is both cautious and informed. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical hazard management and regulatory adherence.
Immediate Safety and Hazard Assessment: The Foundation of Safe Disposal
Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling Hex-1-yn-3-amine hydrochloride for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of the chemical, which can cause serious eye damage.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may lead to irritation or allergic reactions.[3] |
| Body Protection | A laboratory coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | To be handled in a well-ventilated area, preferably within a chemical fume hood. | To minimize the inhalation of any dust or aerosols.[1] |
The Disposal Protocol: A Step-by-Step Methodology
The recommended and most compliant method for the disposal of Hex-1-yn-3-amine hydrochloride is to treat it as hazardous chemical waste.[4][5] This waste must be collected and subsequently disposed of by a licensed professional waste disposal service.[4][6] Direct disposal down the drain is strictly prohibited.[7][8]
Objective: To safely collect, label, and store Hex-1-yn-3-amine hydrochloride waste for professional disposal.
Materials:
-
Hex-1-yn-3-amine hydrochloride waste (solid or in solution)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels (as per your institution's and local regulations)
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Experimental Protocol: Waste Collection and Segregation
-
Work in a Ventilated Area: All handling of Hex-1-yn-3-amine hydrochloride waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
-
Container Selection: Choose a waste container that is compatible with amine hydrochlorides. High-density polyethylene (HDPE) containers are generally a suitable choice. Ensure the container is clean, dry, and has a tightly sealing lid.
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid Hex-1-yn-3-amine hydrochloride into the designated waste container. Avoid creating dust. Use tools (spatulas, etc.) that will not generate static electricity.
-
Solution Waste: If the waste is in a solution, pour it carefully into the liquid waste container. Do not mix incompatible waste streams. Amine hydrochlorides are acidic and should not be mixed with bases or strong oxidizing agents.[9]
-
-
Segregation: It is crucial to segregate chemical waste by compatibility, not alphabetically.[5] Store the Hex-1-yn-3-amine hydrochloride waste container away from incompatible materials.
Diagram: Logical Workflow for Disposal
Caption: Workflow for the safe disposal of Hex-1-yn-3-amine hydrochloride.
Experimental Protocol: Labeling and Storage
-
Labeling: Immediately after transferring the waste, label the container clearly with a hazardous waste tag.[4][10] The label must include:
-
The full chemical name: "Hex-1-yn-3-amine hydrochloride"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., solid, or if in solution, the solvent and concentration)
-
The date the waste was first added to the container
-
Any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[5]
-
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[7] This area should be well-ventilated and away from general laboratory traffic. Ensure the container is closed at all times except when adding waste.
Spill Management: An Emergency Response Protocol
In the event of a spill, prompt and appropriate action is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Cleanup of Small Spills:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[11]
-
For acidic amine hydrochloride, neutralization with a weak base like sodium bicarbonate can be considered, but this may generate gas and should be done with caution.[11]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate the spill area with a suitable cleaning agent and water.[10]
-
All materials used for cleanup must be disposed of as hazardous waste.[10]
-
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of Hex-1-yn-3-amine hydrochloride is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][12] Your institution's EHS department is responsible for ensuring compliance with these regulations and will have specific procedures in place for the collection and disposal of hazardous waste.[13] Always consult with your EHS office for guidance specific to your location.[6]
Conclusion: A Commitment to the Full Lifecycle of Chemical Management
The responsible disposal of Hex-1-yn-3-amine hydrochloride is a non-negotiable aspect of professional laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of regulatory compliance. This commitment to the complete lifecycle of chemical management is a hallmark of a trustworthy and authoritative scientific enterprise.
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- 13. epa.gov [epa.gov]
Navigating the Safe Handling of Hex-1-yn-3-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle novel reagents with confidence and safety is paramount. Hex-1-yn-3-amine hydrochloride, a key building block in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.
Hazard Assessment: Understanding the Reactivity of Alkynylamines
-
Corrosivity and Irritation: Amine hydrochlorides are salts of a weak base and a strong acid. Upon contact with moisture, they can exhibit acidic properties, leading to skin and eye irritation.[1][2] Inhalation of dust can also cause respiratory tract irritation.[1][2]
-
Toxicity: Many aliphatic amines and their salts are harmful if swallowed or absorbed through the skin.[1][3] While specific toxicity data for Hex-1-yn-3-amine hydrochloride is not available, it is prudent to treat it as a potentially toxic substance.
-
Flammability: While the hydrochloride salt is generally less volatile and flammable than the free amine, the organic nature of the molecule suggests that it will burn if exposed to a significant ignition source. The free amine, hex-1-en-3-amine, has a flash point of 28.8°C, indicating a high degree of flammability.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling Hex-1-yn-3-amine hydrochloride, with a rationale rooted in the compound's anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a broad range of chemicals, including acids and organic compounds. Inspect gloves for any signs of degradation or perforation before and during use. |
| Eye Protection | Chemical splash goggles | Essential for protecting the eyes from dust particles and potential splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Hex-1-yn-3-amine hydrochloride minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored away from strong oxidizing agents and bases. An inert atmosphere is recommended for long-term storage to prevent degradation.
Handling and Weighing
All handling of solid Hex-1-yn-3-amine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol: Weighing of Hex-1-yn-3-amine hydrochloride
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of Hex-1-yn-3-amine hydrochloride, avoiding any sudden movements that could generate dust.
-
Using a clean, dry spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the primary container.
-
Record the weight and proceed with the experimental procedure.
-
Clean any residual powder from the spatula and the weighing area using a damp cloth, taking care not to generate dust. Dispose of the cloth as hazardous waste.
Disposal Plan
All waste containing Hex-1-yn-3-amine hydrochloride, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste.
Waste Collection and Disposal Workflow
Sources
- 1. But-3-yn-1-amine hydrochloride | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pent-3-yn-1-amine hydrochloride | C5H10ClN | CID 71340253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. hex-1-en-3-amine|lookchem [lookchem.com]
- 5. 57964-66-6|Hex-1-yn-3-amine|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
